molecular formula C₆H₁₁DO₆ B1161259 D-Mannose-3-C-d

D-Mannose-3-C-d

Cat. No.: B1161259
M. Wt: 181.16
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Mannose-3-C-d is a stable, deuterium-labeled isotopologue of D-mannose, specifically designed for advanced research applications. This compound serves as a critical tool in metabolic pathway analysis, allowing researchers to trace and quantify the uptake and utilization of mannose in biological systems through techniques like mass spectrometry. The primary research value of D-mannose stems from its well-established role as a competitive inhibitor of bacterial adhesion . It is extensively studied for its ability to bind the FimH adhesin located on the type 1 fimbriae of uropathogenic E. coli and other members of the Enterobacteriaceae family . This binding saturates the bacterial lectin, preventing its attachment to mannosylated receptors on the urothelium and thereby inhibiting the initial step of infection . Beyond its anti-adhesive properties, emerging research indicates D-mannose is involved in immunoregulation and glycosylation processes . Recent studies also suggest that D-mannose can modulate cellular senescence and reduce NLRP3 inflammasome-driven pyroptosis in the bladder urothelium, highlighting its potential as a senotherapeutic agent . The deuterated form, D-Mannose-3-C-d, enables precise investigation into these mechanisms, facilitating pharmacokinetic studies, and providing insights into novel, non-antibiotic strategies to manage conditions like recurrent urinary tract infections. This product is strictly for research purposes in laboratory settings.

Properties

Molecular Formula

C₆H₁₁DO₆

Molecular Weight

181.16

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Stereoisomeric C-Mannosides: From Conformational Analysis to Biological Function

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and glycobiology, C-glycosides have emerged as indispensable tools. Their defining feature—a carbon-carbon bond replacing the native O-glycosidic linkage—confers remarkable resistance to enzymatic and acidic hydrolysis, making them ideal glycomimetics for therapeutic and research applications.[1][2] Among these, C-mannosides are of particular interest due to their role in critical biological recognition events, from viral entry to bacterial adhesion.[3][4] However, the introduction of this C-C bond often creates new stereocenters, leading to a family of stereoisomers whose physicochemical properties and biological activities can differ dramatically.

This guide provides an in-depth exploration of the physicochemical properties of stereoisomeric C-mannosides. We will move beyond a simple cataloging of facts to dissect the causal chain that links a molecule's three-dimensional structure to its function. By understanding the "why" behind experimental choices and analytical outcomes, researchers and drug development professionals can better navigate the complexities of designing and characterizing these potent molecules. We will focus on the critical interplay between stereochemistry, molecular conformation, and the thermodynamics of binding, using the well-documented case of FimH antagonists as a central, illustrative example.[5][6][7]

The Stereochemical Imperative: Why Isomers Are Not Created Equal

The fundamental advantage of C-mannosides is their stability.[1] Unlike their O-glycoside counterparts, they are not substrates for glycosidases, which significantly enhances their pharmacokinetic profiles.[7] However, synthetic routes to C-mannosides, particularly those that install a functionalized linker between the mannose core and the aglycone, can generate new chiral centers.

A prime example is the introduction of a hydroxylated methylene linker, which results in R and S diastereomers.[5][6] These are not mirror images (enantiomers) but distinct molecules with different spatial arrangements. This seemingly subtle change has profound consequences for the molecule's shape, its interaction with solvents, and, most critically, its ability to bind to a biological target.[8][9][10] As we will see, the biological system—be it a receptor, enzyme, or lectin—is an exquisitely chiral environment that can readily distinguish between such isomers.[10][11]

G cluster_0 O-Mannoside cluster_1 Stereoisomeric C-Mannosides O_Man Mannose-O-Aglycone C_Man_R Mannose-CH(OH)R-Aglycone (R-isomer) Linker Linker Stereocenter (New Chiral Center) C_Man_R->Linker C_Man_S Mannose-CH(OH)S-Aglycone (S-isomer) C_Man_S->Linker

Figure 1: O-Mannoside vs. Stereoisomeric C-Mannosides.

The Domino Effect: From Stereocenter to Biological Activity

The stereochemistry of a C-mannoside directly dictates its biological function through a cascade of interconnected physicochemical properties. This relationship is not merely correlational; it is a deterministic pathway grounded in the principles of molecular recognition.

Conformational Control

The preferred three-dimensional shape, or conformation, of a C-mannoside in solution is the first critical property determined by its stereochemistry. This includes the pucker of the mannose ring (typically a stable 4C1 chair conformation) and, more importantly, the rotational freedom and orientation of the aglycone relative to the sugar.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is the paramount technique for elucidating these solution-state conformations.[13] By analyzing Nuclear Overhauser Effects (NOEs) and scalar coupling constants, we can map the spatial proximity of atoms and define the molecule's conformational landscape.[14][15]

Binding Thermodynamics: The Energetic Fingerprint

When a C-mannoside binds to a protein target, it is a thermodynamic event characterized by changes in enthalpy (ΔH) and entropy (ΔS).[16][17]

  • Enthalpy (ΔH): Represents the heat released or absorbed upon binding. It is a direct measure of the formation and breaking of non-covalent bonds (e.g., hydrogen bonds, van der Waals interactions). A favorable (negative) ΔH indicates strong, direct interactions.

  • Entropy (ΔS): Reflects the change in disorder of the system. This includes the release of ordered water molecules from the binding site (a major favorable contributor) and the loss of conformational freedom of the ligand and protein upon binding (unfavorable).

The stereochemistry of an isomer determines its "fit" within the binding pocket. A well-fitting isomer can form an optimal network of hydrogen bonds and hydrophobic contacts, leading to a highly favorable ΔH.[5][6] In contrast, a poorly fitting isomer may be unable to make these key contacts or may induce steric clashes, resulting in a weaker interaction.

Case Study: Stereospecific Inhibition of FimH

The bacterial adhesin FimH, which facilitates the attachment of uropathogenic E. coli to bladder cells, provides a compelling example.[7] Studies on C-mannoside inhibitors of FimH revealed a dramatic difference in potency based on the stereochemistry of a hydroxyl group on the linker.

CompoundStereochemistryBiological Activity (HAI, nM)Fold Difference
C-Mannoside 21R R-isomer30>700x
C-Mannoside 21S S-isomer24,000
O-Mannoside 23 (Reference)62

Data adapted from Cusumano et al., J. Med. Chem. 2016.[5][6]

The R-isomer (21R ) is over 700-fold more potent than the S-isomer (21S ) and twice as potent as the corresponding O-mannoside.[5][6] Computational docking models suggest the hydroxyl group of the R-isomer forms a crucial, water-mediated hydrogen bond with residues in the FimH binding pocket.[6] The S-isomer, due to its different spatial orientation, cannot form this bond, explaining its drastically reduced activity.[6] This illustrates how a single stereocenter can be the deciding factor in drug efficacy.

G A Stereochemistry (e.g., R vs. S) B 3D Conformation & Shape A->B dictates C Binding Pocket Fit (Thermodynamics) B->C determines D Biological Activity (e.g., Inhibition) C->D governs

Figure 2: The causal pathway from stereochemistry to function.

The Analytical Toolkit: Protocols for Characterization

A robust and multi-faceted analytical approach is essential to fully characterize stereoisomeric C-mannosides. The following protocols represent a self-validating workflow, where data from orthogonal techniques are integrated to build a comprehensive understanding of the molecule.

Conformational Analysis via NMR Spectroscopy

Objective: To determine the solution-state conformation and verify the relative stereochemistry of the C-mannoside isomers.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified C-mannoside isomer in a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) to a final concentration of ~10 mM. The choice of solvent is critical; it should mimic the environment of subsequent biological assays where possible.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This provides initial information on purity and the chemical environment of protons. The anomeric proton (H-1) region is particularly informative.

  • 2D Correlated Spectroscopy (COSY): Run a COSY experiment to establish proton-proton spin-spin coupling networks, allowing for the assignment of protons within the mannose ring.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon. This is indispensable for unambiguous assignment of the carbon skeleton.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the key experiment for conformational analysis. Acquire a 2D NOESY (or ROESY for larger molecules) spectrum with a mixing time of 200-500 ms.

    • Causality: NOE cross-peaks arise between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons.

    • Analysis: Look for key NOEs between the aglycone protons and the mannose ring protons. For instance, an NOE between a proton on the aglycone and H-3/H-5 of the mannose ring provides strong evidence for a specific spatial orientation. The pattern of intra-residue NOEs within the mannose ring confirms the 4C1 chair conformation.[12]

Unambiguous Structure Determination by X-ray Crystallography

Objective: To obtain a solid-state structure, providing unequivocal proof of absolute stereochemistry and detailed conformational information.

Methodology:

  • Crystallization Screening: This is often the most challenging step. Screen a wide range of conditions (precipitants, buffers, temperatures) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain single, diffraction-quality crystals.

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source for high flux.[18] The crystal diffracts the X-rays, producing a pattern of spots.

  • Structure Solution and Refinement: The diffraction pattern is computationally processed to determine the electron density map of the molecule. A molecular model is built into this map and refined to best fit the experimental data.

    • Self-Validation: The final refined structure provides precise bond lengths, angles, and torsional angles. For chiral molecules, the data can be used to determine the absolute configuration (e.g., R vs. S) with a high degree of confidence, thus validating assignments made by other means. The crystal structure of an intermediate was used to unequivocally confirm the stereochemistry of the potent FimH antagonist 21R.[5]

Quantifying Binding Energetics with Isothermal Titration Calorimetry (ITC)

Objective: To obtain a complete thermodynamic profile (Kd, ΔH, ΔS, stoichiometry) for the binding of each C-mannoside stereoisomer to its biological target.[16][19]

Methodology:

  • Sample Preparation (Critical Step):

    • Express and purify the target protein to >95% homogeneity.

    • Prepare the C-mannoside ligand at a concentration approximately 10-15 times that of the protein.

    • The most critical step for data quality is buffer matching. Dialyze the protein extensively against the final experimental buffer. Dissolve the ligand in the final dialysis buffer. Any mismatch in buffer components (pH, salt, additives) will create large heats of dilution, obscuring the true binding signal.[17][20]

  • Instrument Setup:

    • Thoroughly clean the ITC instrument cells.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration Experiment:

    • Perform a series of small, timed injections (e.g., 2-3 µL) of the ligand into the protein solution.

    • The instrument measures the minute heat changes (μcal/sec) that occur after each injection. An exothermic reaction releases heat, while an endothermic one absorbs it.[21]

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to yield the heat per injection (kcal/mol).

    • Plotting this heat against the molar ratio of ligand to protein generates a binding isotherm.

    • This isotherm is then fitted to a suitable binding model (e.g., a one-site independent model) to extract the key thermodynamic parameters:

      • Ka (Association constant), from which the dissociation constant (Kd ) is calculated (Kd = 1/Ka).

      • ΔH (Enthalpy of binding).

      • n (Stoichiometry of binding).

    • The Gibbs free energy (ΔG ) and entropy (ΔS ) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS .[20]

Figure 3: A validated workflow for C-mannoside characterization.

Conclusion and Future Perspectives

The study of stereoisomeric C-mannosides underscores a central tenet of medicinal chemistry: three-dimensional structure is paramount. The replacement of an O-glycosidic bond with a carbon-based linker offers significant advantages in metabolic stability, but it simultaneously introduces a layer of stereochemical complexity that must be rigorously addressed. As we have demonstrated, the seemingly minor difference between two diastereomers can translate into orders-of-magnitude differences in biological potency, driven by fundamental principles of conformational preference and binding thermodynamics.

The integrated analytical workflow presented here—combining NMR, X-ray crystallography, and ITC—provides the robust, multi-dimensional data required to rationally design and optimize next-generation C-glycoside therapeutics. Future advancements will likely focus on developing more sophisticated synthetic methods for even greater stereocontrol and leveraging computational chemistry to more accurately predict the binding modes and energetic profiles of novel isomers, further accelerating the journey from molecular concept to clinical candidate.

References

  • Cusumano, Z. T., et al. (2016). Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. Journal of Medicinal Chemistry, 59(19), 9390–9408. [Link]

  • Cusumano, Z. T., et al. (2016). Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. ACS Publications. [Link]

  • Postema, M. H. D. (2014). Recent Developments in β-C-Glycosides: Synthesis and Applications. ChemInform. [Link]

  • Ravarino, E., et al. (2012). Stereocontrolled synthesis of four diastereomeric C-aryl manno- and talofuranosides. Carbohydrate Research, 361, 162-169. [Link]

  • Beau, J.-M., & Pédron, J. (2010). The synthesis of d-C-mannopyranosides. Comptes Rendus Chimie, 13(1-2), 113-134. [Link]

  • Mohapatra, S., et al. (2023). Recent advances on synthesis of C-glycosides. Carbohydrate Research, 530, 108856. [Link]

  • Wang, Y., et al. (2022). Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. Molecules, 27(21), 7468. [Link]

  • Luber, T., et al. (2020). NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. Angewandte Chemie International Edition, 59(48), 21659-21664. [Link]

  • Schocker, N. S., et al. (2014). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry, 57(21), 8899-8913. [Link]

  • Ahmad, I., et al. (2017). NMR insights into the conformational properties of Man-9 and its recognition by two HIV binding proteins. ChemBioChem, 18(8), 741-745. [Link]

  • Ahmad, I., et al. (2017). Insights from NMR Spectroscopy into the Conformational Properties of Man-9 and Its Recognition by Two HIV Binding Proteins. PubMed. [Link]

  • Velazquez-Campoy, A., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in Enzymology, 323, 263-284. [Link]

  • Ito, Y., & Ogawa, T. (1997). Stereoselective Synthesis of β-manno-Glycosides. ResearchGate. [Link]

  • Crich, D., & Li, H. (2000). Direct stereoselective synthesis of beta-thiomannosides. The Journal of Organic Chemistry, 65(3), 801-805. [Link]

  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. [Link]

  • Demo, G., et al. (2013). Crystallization and preliminary X-ray crystallographic analysis of recombinant β-mannosidase from Aspergillus niger. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 3), 301-303. [Link]

  • Cusumano, Z. T., et al. (2016). Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. PubMed. [Link]

  • Rabbani, S., et al. (2019). Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. Molecules, 24(19), 3568. [Link]

  • Malvern Panalytical. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com. [Link]

  • Tuma, R., & Valenta, R. (2014). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • University of Washington. (2019). Lecture 3: Stereochemistry and drugs. University of Washington. [Link]

  • Magriotis, P. A. (n.d.). Stereochemistry. In The Organic Chemistry of Medicinal Agents. AccessPharmacy. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70-73. [Link]

  • Kannappan, V. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. [Link]

  • Tormena, C. F. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

Sources

Preliminary Biological Screening of Acylated D-Mannose Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The biological evaluation of acylated D-mannose derivatives represents a critical intersection between carbohydrate chemistry and cancer metabolism.[1] While native D-mannose has shown promise in interfering with tumor glycolysis (the Warburg effect) and modulating immune responses, its hydrophilic nature limits passive membrane permeability.[1]

Acylation (typically O-acetylation or fatty acid esterification) serves as a "Trojan Horse" strategy.[1] It masks the polar hydroxyl groups, increasing lipophilicity and allowing the molecule to bypass saturable glucose transporters (GLUTs) via passive diffusion. Once intracellular, non-specific esterases cleave the acyl groups, releasing the active sugar warhead.

This guide details a rigorously validated screening workflow for these derivatives, moving beyond simple viability assays to interrogate metabolic disruption and specific uptake mechanisms.[1]

Chemical Handling & Preparation (The Pre-Screening Phase)

Before biological contact, the physicochemical behavior of acylated sugars must be managed.[1] Unlike free mannose, peracetylated derivatives (e.g., 1,2,3,4,6-penta-O-acetyl-D-mannopyranose) are hydrophobic.[1]

Protocol: Solubilization & Stability Check
  • Solvent: Dissolve stock compounds in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can hydrolyze sensitive ester bonds.

  • Working Solution: Dilute into pre-warmed culture medium immediately prior to use.

    • Critical Control: Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent cytotoxicity.[1]

    • Stability Warning: Acylated sugars are susceptible to spontaneous hydrolysis in serum-containing media (due to serum esterases).[1] For precise kinetics, use serum-free media for short-term (<4 hour) uptake pulses, or heat-inactivated serum for longer incubations.[1]

Phase I: Cytotoxicity & Differential Sensitivity[1]

The primary objective is not just to kill cells, but to demonstrate differential sensitivity between cancer cells (often low in Phosphomannose Isomerase, PMI) and normal fibroblasts.

Assay: CCK-8 / MTT Viability Screen

Objective: Determine IC50 values and identify the "Therapeutic Window."

Step-by-Step Protocol:

  • Seeding: Plate cells (e.g., A549 Lung Carcinoma vs. HFL-1 Fibroblasts) at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment:

    • Remove old media.[1]

    • Add serial dilutions of the Acylated Mannose Derivative (Range: 1 mM to 50 mM).

    • Control A: Vehicle (DMSO matched).[1]

    • Control B: Native D-Mannose (High concentration, e.g., 25 mM, as a reference for uptake efficiency).[1]

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Readout: Add CCK-8 reagent (10 µL/well). Incubate 1-4 hours. Measure Absorbance at 450 nm.[1]

Data Interpretation: Acylated derivatives often show lower IC50 values (higher potency) than free mannose due to intracellular accumulation.[1]

Compound ClassTypical IC50 (Cancer Lines)Mechanism Note
Native D-Mannose > 25 mMLimited by GLUT transport saturation.[1]
Peracetylated Mannose 5 - 15 mMPassive diffusion; rapid intracellular esterase activation.[1]
Long-chain Fatty Esters 10 - 100 µMActs as surfactant/membrane disruptor (distinct mechanism).[1]

Phase II: Metabolic Interrogation (The "Warburg" Blockade)

If the derivative works via the mannose-toxicity hypothesis, it must disrupt glycolysis.[1] The accumulation of Mannose-6-Phosphate (M6P) inhibits Hexokinase (HK) and Phosphoglucose Isomerase (PGI).[1][2]

Assay: Lactate Production & Glucose Uptake

Rationale: A drop in lactate production despite high glucose availability indicates a blockage in the glycolytic flux.

Protocol:

  • Setup: Seed cells in 6-well plates. Treat with IC20 concentration of the derivative for 24 hours.

  • Supernatant Collection: Collect media. Centrifuge to remove debris.[1]

  • Lactate Quantification: Use an enzymatic Lactate Assay Kit (L-Lactate oxidase based).[1]

    • Reaction: Lactate + NAD+ → Pyruvate + NADH.[1]

    • Readout: Colorimetric (570 nm) or Fluorometric.[1]

  • Normalization: Normalize lactate values to total protein content (BCA assay) of the cell lysate.

Self-Validating Check: If Lactate decreases without a corresponding drop in cell viability (at IC20), the mechanism is specific metabolic inhibition.[1] If both drop equally, it is general toxicity.[1]

Phase III: Mechanistic Visualization (Pathway Analysis)

To confirm the "Trojan Horse" mechanism, we visualize the pathway from entry to apoptosis.

Diagram: Mechanism of Action[1][3][4]
  • Node Logic: The diagram below illustrates the bypass of GLUT transporters by acylated derivatives, their intracellular deprotection, and the subsequent bottleneck at PGI leading to metabolic collapse.

MannoseMechanism cluster_ext Extracellular Space cluster_cyto Cytosol Ac_Man Acylated Mannose (Lipophilic) PassDiff Passive Diffusion Ac_Man->PassDiff Free_Man_Ext Native Mannose GLUT GLUT Transporter Free_Man_Ext->GLUT Saturable Free_Man_Int Free Mannose GLUT->Free_Man_Int Esterase Non-specific Esterases PassDiff->Esterase Esterase->Free_Man_Int Deacetylation HK Hexokinase (HK) Free_Man_Int->HK M6P Mannose-6-Phosphate (Accumulates) HK->M6P PMI PMI Enzyme (Low in Cancer) M6P->PMI Slow Conversion Glycolysis Glycolysis Pathway M6P->Glycolysis BLOCKS (Inhibits PGI/G6PD) TCA TCA Cycle Glycolysis->TCA Apoptosis Energy Depletion & Apoptosis TCA->Apoptosis ATP Failure

Caption: Figure 1: The "Trojan Horse" mechanism.[1] Acylated mannose bypasses GLUT limits, is deacetylated intracellularly, and accumulates as M6P, blocking glycolysis in PMI-deficient cells.[1]

Phase IV: Screening Workflow Decision Matrix

This workflow ensures resources are not wasted on inactive compounds.[1]

ScreeningWorkflow Start Synthesis of Acylated Derivative Solubility Solubility Check (DMSO/Media) Start->Solubility Tier1 Tier 1: Cytotoxicity (CCK-8 / MTT) Solubility->Tier1 Decision1 IC50 < 50mM? Tier1->Decision1 Tier2 Tier 2: Metabolic Screen (Lactate/ATP) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Lactate Drop? Tier2->Decision2 Tier3 Tier 3: Mechanism (Western Blot/Rescue) Decision2->Tier3 Yes Decision2->Discard No Lead Lead Candidate Tier3->Lead

Caption: Figure 2: Hierarchical screening workflow. Compounds must pass cytotoxicity thresholds before advancing to expensive metabolic assays.

Troubleshooting & Controls

  • Rescue Experiment (The "Gold Standard" for Specificity): To prove the effect is mannose-dependent, co-incubate the derivative with excess Fructose or Glucose . If the toxicity is reversed, the mechanism is confirmed as glycolytic competition. If toxicity persists, the acylated scaffold itself may be toxic (off-target effect).[1]

  • Esterase Saturation: High doses of peracetylated sugars can deplete intracellular acetyl-CoA pools or saturate esterases.[1] Always include a Peracetylated Glucose control to distinguish between "sugar-specific" effects and "acetate-overload" effects.[1]

References

  • Gonzalez, P. S., et al. (2018).[1][3] "Mannose impairs tumour growth and enhances chemotherapy."[1][4] Nature.[1][2] Link

  • Sarkar, A. K., et al. (2004).[1] "Biological Evaluation of Some Acylated Derivatives of D-mannose." Pakistan Journal of Biological Sciences. Link

  • Luo, W., et al. (2022).[1][3] "Mannose inhibits PKM2 lactylation to induce pyroptosis in bladder cancer."[1][5] Cell Death & Disease.[1] Link

  • BenchChem Technical Guides. (2025). "A Comparative Analysis of the Biological Activities of D-Mannose and L-Mannose." BenchChem.[1][6] Link

  • Wang, L., et al. (2020).[1][3] "Mannose shows antitumour properties against lung cancer via inhibiting proliferation."[1][7] Oncology Letters. Link

Sources

Introduction to the Synthesis of C-Mannopyranosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The replacement of the glycosidic oxygen with a methylene group transforms hydrolytically unstable O-glycosides into metabolically robust C-glycosides. C-Mannopyranosides are of particular significance in drug discovery as potent, non-hydrolyzable antagonists of FimH (a lectin critical for E. coli adhesion in urinary tract infections) and as probes for mannosyl transferases.

This guide details the synthetic architecture of C-mannosylation, focusing on the stereoelectronic principles governing the formation of the C1–C bond and providing a validated protocol for the synthesis of


-C-allyl mannoside—the foundational precursor for complex C-mannosyl libraries.

The Pharmacological Rationale

The primary driver for synthesizing C-mannosides is bioisosterism . While natural O-mannosides are rapidly degraded by glycosidases (e.g.,


-mannosidase) in vivo, C-mannosides resist this cleavage, maintaining high affinity for carbohydrate-binding proteins (lectins).
Key Therapeutic Applications
  • FimH Antagonism: C-mannosides bind to the tyrosine-gate of the FimH receptor, preventing bacterial adhesion to the urothelium.

  • Selectin Inhibition: Modulating inflammation by mimicking the sialyl-Lewis X epitope.

  • Conformational Mimicry: NMR and X-ray studies confirm that

    
    -C-mannosides predominantly adopt the 
    
    
    
    chair conformation, identical to their O-linked counterparts, ensuring the pharmacophore remains active.

Mechanistic Principles & Stereoelectronic Control

Synthesizing C-mannosides requires overcoming the lack of the exo-anomeric effect , which stabilizes the axial conformation in O-glycosides. In C-glycosylation, stereocontrol is governed by:

  • The Oxocarbenium Ion Intermediate: Lewis acid activation generates a planar oxocarbenium ion.

  • Steric Approach Control: In mannose, the C2 substituent is axial . This creates a unique steric environment. Unlike glucose (where neighboring group participation can direct

    
    -selectivity), the axial C2 group in mannose often blocks the equatorial face, favoring axial attack  ( 
    
    
    
    -selectivity) by the nucleophile.
  • Dipole Minimization: The incoming nucleophile and the ring oxygen lone pairs orient to minimize electrostatic repulsion.

Visualization: Stereoselective Pathway

The following diagram illustrates the divergence between


 and 

synthesis pathways.

CMannoseSynthesis Donor Mannosyl Donor (Acetate/Trichloroacetimidate) Activation Lewis Acid Activation (TMSOTf / BF3·OEt2) Donor->Activation Oxocarbenium Oxocarbenium Ion (Planar Intermediate) Activation->Oxocarbenium Attack_Alpha Axial Attack (Top Face) Favored by C2-Axial Sterics Oxocarbenium->Attack_Alpha Major Pathway Attack_Beta Equatorial Attack (Bottom Face) Sterically Hindered Oxocarbenium->Attack_Beta Minor Pathway Product_Alpha α-C-Mannoside (Thermodynamic/Kinetic Major) Attack_Alpha->Product_Alpha Product_Beta β-C-Mannoside (Minor Product) Attack_Beta->Product_Beta

Caption: Stereodivergent pathways in Lewis Acid-mediated C-mannosylation. The axial C2 position directs nucleophiles toward the


-face.

Primary Synthetic Methodologies

MethodologyKey ReagentsMechanismStereoselectivityUtility
Lewis Acid Allylation AllylTMS, TMSOTf/BF

Electrophilic Substitution (

-like)
High

-selectivity
Scalable, robust access to "linker-ready" alkenes.
Radical Allylation Allyltributyltin, AIBNFree Radical Chain ReactionModerate

-selectivity
Neutral conditions; useful for sensitive substrates.
Heck Coupling Pd(OAc)

, Glycals
Organometallic Cross-CouplingSubstrate dependentAccess to aryl-C-glycosides directly.

Detailed Experimental Protocol: Synthesis of -C-Allyl Mannoside

Target: Synthesis of 1-C-allyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside. Reaction Type: Intermolecular Sakurai Reaction.

Reagents & Equipment[1]
  • Substrate: Penta-O-acetyl-α/β-D-mannopyranose.

  • Nucleophile: Allyltrimethylsilane (AllylTMS).

  • Catalyst: Boron trifluoride diethyl etherate (BF

    
     OEt
    
    
    
    ) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Protocol
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

    • Dissolve Penta-O-acetyl-D-mannopyranose (1.0 equiv, e.g., 3.9 g, 10 mmol) in anhydrous MeCN (40 mL).

    • Add Allyltrimethylsilane (3.0 equiv, 30 mmol).

  • Activation:

    • Cool the solution to 0°C in an ice bath.

    • Add BF

      
       OEt
      
      
      
      (5.0 equiv) dropwise via syringe over 10 minutes. Note: High Lewis acid loading is often required to drive the equilibrium toward the oxocarbenium ion.
  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Stir for 12–24 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Quenching & Workup:

    • Pour the reaction mixture into ice-cold saturated aqueous NaHCO

      
      .
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Hexane/EtOAc gradient 8:1

      
       4:1).
      
    • Yield Expectation: 70–85% of the

      
      -anomer.
      

Characterization & Validation

Validating the C-glycosidic linkage and stereochemistry is critical.

NMR Spectroscopy Criteria

The


-configuration is confirmed by the coupling constant between H1 and H2 (

) and the NOE correlations.
  • 
    H NMR (CDCl
    
    
    
    ):
    • H1 (Anomeric): Typically appears as a multiplet or ddd around

      
       4.0–4.2 ppm.
      
    • Coupling Constants:

      • 
        -Anomer:  Small 
        
        
        
        coupling (
        
        
        1.5–2.5 Hz) due to the equatorial-axial relationship (gauche).
      • 
        -Anomer:  Large 
        
        
        
        coupling (
        
        
        8–10 Hz) due to the trans-diaxial relationship.
  • 
    C NMR:  The anomeric carbon shifts upfield significantly compared to O-glycosides (from 
    
    
    
    95 ppm to
    
    
    70–75 ppm).
Workflow Visualization: Characterization Logic

CharacterizationLogic Sample Purified Product HNMR 1H NMR Analysis Sample->HNMR J_Analysis Measure J(1,2) HNMR->J_Analysis Alpha J(1,2) < 3.0 Hz (α-C-Mannoside) J_Analysis->Alpha Small Coupling Beta J(1,2) > 8.0 Hz (β-C-Mannoside) J_Analysis->Beta Large Coupling

Caption: NMR logic flow for assigning anomeric configuration in C-mannosides.

References

  • Stereoselective Synthesis of Allyl-C-mannosyl Compounds. The Journal of Organic Chemistry. (2004). Discusses the use of temporary silicon connections and intermolecular allylation strategies.[1][2]

  • Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. Journal of Medicinal Chemistry. (2016).[3] Details the pharmacological application of C-mannosides as FimH antagonists.

  • Deciphering the conformation of C-linked α-D-mannopyranosides. Arkivoc. (2018). Provides detailed NMR coupling constants and conformational analysis of C-allyl mannosides.

  • Stereoselective Pd-Catalyzed Synthesis of Quaternary α-D-C-Mannosyl-(S)-amino Acids. The Journal of Organic Chemistry. (2011). Describes alternative Heck-type cross-coupling strategies.

Sources

Stability of C-Glycosidic Bonds in Mannose Analogs: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Stability of C-Glycosidic Bonds in Mannose Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of glycomimetic drug discovery, the metabolic and chemical instability of native O-glycosidic bonds represents a critical bottleneck. Mannose analogs, particularly those targeting the bacterial adhesin FimH for urinary tract infection (UTI) therapy or E-selectin for anti-inflammatory applications, require robust scaffolds that survive the gastrointestinal tract and lysosomal degradation. This guide provides a technical analysis of C-mannosides—isosteres where the interglycosidic oxygen is replaced by a methylene (or substituted carbon) group. We explore the mechanistic basis of their stability, their distinct conformational landscapes, and provide validated protocols for assessing their durability in preclinical workflows.

Mechanistic Basis of Stability

To understand the superior stability of C-mannosides, one must contrast their electronic properties with native O-mannosides.

Thermodynamic vs. Kinetic Stability

While the bond dissociation energy (BDE) of a C-C bond (~83 kcal/mol) is comparable to a C-O bond (~85 kcal/mol), the kinetic stability of C-glycosides is orders of magnitude higher.

  • O-Glycosides (Acetal Linkage): The O-glycosidic bond is an acetal. Under acidic conditions, the exocyclic oxygen is protonated, converting it into a good leaving group. The resulting bond cleavage is assisted by the ring oxygen (endocyclic), which stabilizes the forming oxocarbenium ion intermediate via resonance.

  • C-Glycosides (Ether/Alkane-like Linkage): The C-glycosidic bond connects the anomeric carbon to a carbon aglycone. This linkage lacks the basic exocyclic oxygen required for protonation-initiated hydrolysis. Furthermore, the C-C bond is non-labile to standard biological nucleophiles and electrophiles. Consequently, C-mannosides are resistant to both acid-catalyzed hydrolysis (stomach conditions) and glycosidase-mediated cleavage.

The Missing Exo-Anomeric Effect

In O-glycosides, the exo-anomeric effect (overlap of the lone pair on the exocyclic oxygen with the


 antibonding orbital of the C1-O5 bond) dictates a specific torsional preference (

). In C-glycosides, this electronic effect is absent. The conformation of the C-aglycone is driven primarily by steric interactions (e.g., 1,3-diaxial strains). This altered conformational landscape can impact binding affinity (e.g., to FimH), necessitating structural optimization of the linker (e.g., rigidifying via alkynes or aryl groups) to mimic the bioactive conformation of the native ligand.

Visualization: Hydrolytic Resistance Mechanism

The following diagram illustrates the divergent pathways of O- vs. C-mannosides when exposed to hydrolytic conditions.

HydrolysisMechanism cluster_0 O-Mannoside (Labile) cluster_1 C-Mannoside (Stable) O_Start O-Mannoside (Acetal Linkage) O_Proton Protonation of Exocyclic Oxygen O_Start->O_Proton + H+ O_TS Oxocarbenium Ion Intermediate O_Proton->O_TS - Aglycone-OH O_End Hydrolysis Products (Mannose + Aglycone) O_TS->O_End + H2O C_Start C-Mannoside (Ether/Alkane Linkage) C_Acid Exposure to Acid/Enzyme C_Start->C_Acid C_End Intact Molecule (No Reaction) C_Acid->C_End No Leaving Group No Oxocarbenium Stabilization

Figure 1: Mechanistic divergence between O-mannoside hydrolysis and C-mannoside stability under acidic conditions.

Experimental Protocols for Stability Assessment

Protocol 1: Chemical Stability (Acid Hydrolysis)

Objective: Simulate gastric stability and assess resistance to acid-catalyzed cleavage.

Materials:

  • Test Compound (C-mannoside)[1][2]

  • Control Compound (O-mannoside, e.g., Methyl

    
    -D-mannopyranoside)
    
  • 1.0 M HCl

  • Internal Standard (e.g., Caffeine or Benzoic Acid - non-reactive)

  • HPLC/UPLC system with UV or MS detection

Workflow:

  • Preparation: Dissolve Test and Control compounds to a final concentration of 1 mM in 1.0 M HCl. Add Internal Standard (0.1 mM).

  • Incubation: Place samples in a thermomixer at 80°C (Accelerated condition) or 37°C (Physiological condition).

  • Sampling:

    • Timepoints: 0, 1, 2, 4, 8, 24 hours.

    • Aliquot 50 µL at each timepoint.

  • Quenching: Immediately neutralize the aliquot with 50 µL of 1.0 M NaOH or dilute into cold mobile phase (if using MS).

  • Analysis: Inject onto Reverse Phase (C18) HPLC. Monitor the disappearance of the parent peak relative to the internal standard.

Acceptance Criteria:

  • O-Mannoside Control: Should show >50% degradation within 2-4 hours at 80°C.

  • C-Mannoside: Should show <5% degradation after 24 hours.

Protocol 2: Enzymatic Stability ( -Mannosidase Challenge)

Objective: Assess resistance to lysosomal and gut glycosidases.

Materials:

  • 
    -Mannosidase (from Canavalia ensiformis / Jack Bean, Sigma-Aldrich).
    
  • Reaction Buffer: 50 mM Sodium Acetate, pH 4.5, 2 mM ZnCl

    
    .
    
  • Test Compound & Control (e.g., 4-Nitrophenyl

    
    -D-mannopyranoside).
    

Workflow:

  • Enzyme Prep: Dilute

    
    -mannosidase to 2 Units/mL in Reaction Buffer.
    
  • Reaction: Mix 100 µL of 10 mM Test Compound with 100 µL of Enzyme solution.

  • Incubation: Incubate at 37°C .

  • Monitoring:

    • For Nitrophenyl control: Monitor UV absorbance at 405 nm (release of p-nitrophenol).

    • For C-mannoside: Aliquot at 0, 6, 12, 24 hours. Quench with methanol (protein precipitation). Centrifuge and analyze supernatant by LC-MS.

Comparative Stability Data

The following table summarizes typical half-life (


) data observed in FimH antagonist development campaigns.
ConditionParameterO-Mannoside (Ref)C-Mannoside (Target)Implication
Acidic Hydrolysis 1M HCl, 80°C


C-analogs survive stomach acid for oral delivery.
Enzymatic

-Mannosidase, pH 4.5

No cleavage detectedC-analogs resist metabolic degradation in the gut/lysosome.
Plasma Stability Human Plasma, 37°CVariable (Esterases may act on prodrugs)High StabilitySuitable for systemic circulation.
FimH Binding

(Dissociation Constant)
~5-20 nM (Biphenyl)~20-100 nMRequires linker optimization to match O-glycoside conformation.

Biological Implications & Case Studies

FimH Antagonists (UTI Therapy)

Research by Vertex Pharmaceuticals and the Ernst group has demonstrated that while C-mannosides provide metabolic stability, they often suffer from a "conformational penalty." The native O-mannoside binds FimH in a specific conformation stabilized by the exo-anomeric effect.

  • Challenge: Simple methylene-linked C-mannosides may adopt a different rotamer population, leading to a steric clash with the "Tyrosine Gate" (Tyr48, Tyr137) of FimH.

  • Solution: Rigidifying the linker (e.g., using an alkyne or squaramide) or introducing substituents (e.g., ortho-chloro or methyl groups on the aglycone) can force the C-mannoside into a bioactive conformation, restoring potency while retaining stability.

Workflow for Optimization

The following diagram outlines the decision matrix for optimizing C-mannosides.

OptimizationWorkflow Start Lead O-Mannoside (High Potency, Low Stability) Design Design C-Analog (Methylene Linker) Start->Design Synth Synthesis & Stability Check (Protocols 1 & 2) Design->Synth Binding FimH Binding Assay (HAI or DSF) Synth->Binding Decision Potency Retained? Binding->Decision Success Candidate Selection (High Stability + High Potency) Decision->Success Yes Fail Linker Optimization (Rigidification/Substitution) Decision->Fail No (<10x loss) Fail->Design Iterate

Figure 2: Iterative workflow for converting O-mannoside leads to stable C-mannoside clinical candidates.

References

  • Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections Source: Journal of Medicinal Chemistry (2016) URL:[Link][3]

  • Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease Source: Expert Opinion on Drug Discovery (2017) URL:[Link]

  • Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-D-myo-inositol Source: Organic & Biomolecular Chemistry (2013) URL:[Link]

  • Conformational differences between O- and C-glycosides: The α-O-Man-(1→1)-β-Gal / α-C-Man-(1→1)-β-Gal case Source: Chemistry - A European Journal (2002) URL:[Link][3]

  • Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH Source: Molecules (2019) URL:[3][4][Link]

Sources

Topic: Natural Sources and Isolation of Bioactive D-Mannose Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-mannose, a C-2 epimer of glucose, and its polymeric derivatives are bioactive carbohydrates of significant interest in the pharmaceutical and nutraceutical industries.[1][2][3] Renowned for its role in preventing urinary tract infections by inhibiting bacterial adhesion, D-mannose also serves as a prebiotic and a key component in glycoprotein synthesis.[4][5][6] This guide provides a comprehensive overview of the principal natural sources of D-mannose and its associated bioactive compounds, such as mannans and mannan oligosaccharides (MOS). We present detailed, field-proven methodologies for their extraction, isolation, and purification, emphasizing the rationale behind critical process parameters. The protocols described herein are designed to be self-validating, ensuring high-yield, high-purity recovery of these valuable biomolecules for research and development applications.

Part 1: The Landscape of D-Mannose and its Bioactive Derivatives

Introduction to D-Mannose: Beyond a Simple Sugar

D-mannose is a naturally occurring monosaccharide found in various plants, fruits, and microorganisms.[7][8][9] Unlike its isomer glucose, D-mannose is poorly metabolized by the human body; it is absorbed rapidly, circulates in the blood, and is largely excreted unchanged through the kidneys into the urine.[7][10][11] This unique pharmacokinetic profile is central to its primary therapeutic application: managing urinary tract infections (UTIs).[10][12] The mechanism involves competitive inhibition, where free D-mannose in the urine saturates the FimH adhesins on the fimbriae of uropathogenic Escherichia coli, preventing them from binding to the mannosylated glycoprotein receptors on the urothelial cell surface.[6][8][9]

Beyond the free monosaccharide, more complex D-mannose-containing compounds exhibit significant bioactivity. Mannans, which are polysaccharides composed of mannose units, and their derivatives, mannan oligosaccharides (MOS), are recognized for their prebiotic effects and their ability to bind and limit the colonization of gut pathogens.[13][14] These compounds are primarily found in the cell walls of yeast, particularly Saccharomyces cerevisiae.[13][14][15]

Principal Natural Sources

The choice of a starting material is contingent on the desired end-product: free D-mannose or bioactive mannans/MOS. While many fruits contain free D-mannose, their concentrations are often too low for commercially viable extraction, making supplementation a more practical approach for delivering therapeutic doses.[10][12] Therefore, industrial-scale production relies on the hydrolysis of mannan-rich biomass.

Source MaterialBioactive Compound FormTypical Yield/ContentKey Considerations
Fruits & Berries (Cranberries, Apples, Oranges, Peaches, Blueberries)Free D-MannoseLow (e.g., 0.04-0.08% in fresh apple)[11]Primarily for direct dietary intake, not large-scale extraction.[9][12][16]
Yeast Cell Wall (Saccharomyces cerevisiae)Mannan Polysaccharides, Mannan Oligosaccharides (MOS)Mannoproteins represent 30-40% of the cell wall by weight.[14]Excellent source for bioactive MOS with immunomodulatory and prebiotic properties.[13][17]
Palm Kernel & Ivory Nut Shavings Mannan PolysaccharidesHigh; up to 48.4% total yield of D-mannose from palm kernel after hydrolysis.[18]Traditional, robust sources for industrial D-mannose production via hydrolysis.[19]
Konjac Tuber GlucomannanHigh polysaccharide content.Source of a specific mannan type (glucomannan) with different properties.[1][14]
Spent Coffee Grounds GalactomannanCan reach up to 21.2% D-mannose content.[11]A promising, low-cost, and sustainable source from waste biomass.[1]

Part 2: Isolation and Purification Workflows

The isolation of pure D-mannose from polymeric sources is a multi-step process requiring an initial hydrolysis to liberate the monosaccharides, followed by rigorous purification. The isolation of larger bioactive fragments like MOS requires a more controlled, partial hydrolysis or extraction.

Core Isolation Workflow

The general pathway from raw biomass to purified D-mannose involves several key unit operations. The choice between acid and enzymatic hydrolysis is a critical decision point that impacts process efficiency, cost, and environmental footprint.

G cluster_0 Upstream Processing cluster_1 Hydrolysis (Liberation of D-Mannose) cluster_2 Downstream Purification RawMaterial Mannan-Rich Biomass (e.g., Palm Kernel, Yeast) Pretreatment Milling & Defatting RawMaterial->Pretreatment AcidHydrolysis Acid Hydrolysis (e.g., H₂SO₄, Heat) Pretreatment->AcidHydrolysis Traditional High Yield EnzymaticHydrolysis Enzymatic Hydrolysis (Mannanases) Pretreatment->EnzymaticHydrolysis Green Chemistry High Specificity Neutralization Neutralization & Filtration AcidHydrolysis->Neutralization EnzymaticHydrolysis->Neutralization Decolorization Activated Carbon Treatment Neutralization->Decolorization Desalination Ion-Exchange Chromatography Decolorization->Desalination Crystallization Ethanol/Methanol Precipitation Desalination->Crystallization PureMannose Crystalline D-Mannose (>99% Purity) Crystallization->PureMannose

Caption: General workflow for the isolation of D-mannose from biomass.

Hydrolysis Methodologies: A Comparative Analysis

The selection of a hydrolysis method is a critical decision based on balancing yield, purity, cost, and environmental impact.

MethodAdvantagesDisadvantagesKey Mechanistic Insight
Acid Hydrolysis - High reaction rates- Effective for robust biomass- Lower initial cost (reagents)- Non-specific, can lead to sugar degradation and by-product formation- Requires neutralization and desalination steps- Corrosive and environmentally hazardousSulfuric or hydrochloric acid protonates the glycosidic oxygen, weakening the C-O bond and making it susceptible to nucleophilic attack by water, thereby cleaving the mannan polymer into monosaccharides.
Enzymatic Hydrolysis - Highly specific, minimal by-products- Operates under mild conditions (pH, temp)- Environmentally friendly ("Green")- Higher cost of enzymes- Slower reaction rates- Potential for enzyme inhibitionEndo- and exo-mannanases act as biocatalysts, specifically recognizing and cleaving α-1,2, α-1,3, and α-1,6-glycosidic bonds in the mannan backbone and side chains with high stereo- and regioselectivity.[1]

Part 3: Experimental Protocols

The following protocols are presented as robust starting points for laboratory-scale isolation. They are designed to be self-validating through clear checkpoints and expected outcomes.

Protocol 1: Isolation of D-Mannose from Ivory Nut Shavings via Acid Hydrolysis

This classic method, adapted from established procedures, provides a high yield of crystalline D-mannose.[19]

Rationale: Ivory nut is a dense source of mannan. Strong acid hydrolysis effectively breaks down this polymer. Subsequent purification relies on differential solubility and ion exchange to remove salts and colored impurities, allowing for crystallization of pure D-mannose.

Methodology:

  • Hydrolysis:

    • To 500 g of ivory-nut shavings in a 4-L beaker, add 1.5 L of 75% sulfuric acid.

    • Stir the mixture thoroughly until a uniform paste is formed. Allow to stand at room temperature for 24 hours.

    • Causality: The concentrated acid allows for the initial swelling and penetration of the dense plant material, preparing the mannan for hydrolysis.

    • Carefully and slowly, add the acid paste to 15 L of water in a large, heat-resistant container with vigorous stirring.

    • Heat the solution to boiling and maintain a gentle boil for 6 hours under a reflux condenser.

    • Causality: Dilution and heating provide the aqueous environment and activation energy needed for the complete hydrolysis of the glycosidic bonds.

  • Neutralization and Clarification:

    • Cool the solution. Prepare a slurry of calcium carbonate (chalk) or barium carbonate and add it in portions with constant stirring until the solution is neutralized (pH ~6.5-7.0).

    • Causality: Carbonates neutralize the sulfuric acid, precipitating it as insoluble calcium or barium sulfate, which can be easily removed.

    • Filter the mixture through a Büchner funnel to remove the precipitated sulfate and other insoluble residues. The resulting filtrate should be a clear, amber-colored solution.

  • Decolorization and Desalination:

    • Add 50 g of activated decolorizing carbon to the filtrate, heat to 80°C for 30 minutes, and filter while hot.[19]

    • Causality: The porous structure of activated carbon adsorbs colored impurities and other organic by-products from the hydrolysis.

    • Pass the cooled, decolorized solution through a column packed with a mixed-bed ion-exchange resin to remove any remaining salts.

  • Crystallization and Recovery:

    • Concentrate the purified solution in vacuo using a rotary evaporator until a thick syrup is obtained (refractive index ~1.51).[19]

    • Add 200 ml of warm methyl alcohol to dissolve the syrup, followed by 800 ml of a 1:1 mixture of methyl and isopropyl alcohols.[19]

    • Causality: D-mannose is poorly soluble in this alcohol mixture, while more soluble impurities remain in the mother liquor. This change in solvent polarity induces crystallization.

    • Seed the solution with a few crystals of α-D-mannose and allow it to crystallize for 24-48 hours at 4°C with gentle agitation.

    • Collect the crystals by filtration, wash with cold ethanol, and dry in vacuo.

    • Validation: The final product should be a white crystalline powder. Purity can be confirmed by High-Performance Liquid Chromatography (HPLC) and by measuring the specific optical rotation, which should be [α]D = +14.2° at equilibrium in water.[19]

Protocol 2: Extraction of Bioactive Mannan Oligosaccharides (MOS) from S. cerevisiae

This method focuses on extracting the mannoprotein complex from the yeast cell wall, a source of bioactive MOS.

Rationale: This protocol uses a gentle alkali extraction to solubilize mannoproteins from the yeast cell wall. Unlike strong acid hydrolysis which cleaves to monosaccharides, this method preserves the larger, bioactive oligosaccharide structures.

Methodology:

  • Yeast Cell Preparation:

    • Harvest S. cerevisiae cells from a liquid culture by centrifugation (5000 x g, 10 min).

    • Wash the cell pellet three times with distilled water to remove residual media.

  • Alkali Extraction:

    • Resuspend the yeast pellet in a 2% NaOH solution at a ratio of 1:10 (w/v).

    • Heat the suspension at 90-100°C for 2 hours with constant stirring.

    • Causality: Hot alkali treatment effectively solubilizes the mannoproteins embedded in the glucan-chitin matrix of the yeast cell wall.[14]

    • Cool the mixture and neutralize to pH 7.0 with 1 M HCl.

  • Purification of Mannan:

    • Centrifuge the neutralized suspension (8000 x g, 15 min) to pellet insoluble cell debris. Collect the supernatant containing the soluble mannoproteins.

    • Cool the supernatant to 4°C and add cold ethanol to a final concentration of 70% (v/v) while stirring gently. Allow precipitation to occur overnight at 4°C.

    • Causality: Mannan polysaccharides are insoluble in high concentrations of ethanol, causing them to precipitate out of the solution.

    • Collect the precipitate by centrifugation, wash with 70% ethanol, and then with absolute ethanol.

    • Lyophilize (freeze-dry) the pellet to obtain a crude MOS-rich powder.

  • Validation and Characterization:

    • The total carbohydrate content can be determined using the phenol-sulfuric acid method.

    • The mannose content can be specifically quantified via HPLC after complete acid hydrolysis of a small sample.

    • The molecular weight distribution of the extracted MOS can be analyzed using Size-Exclusion Chromatography (SEC).

Part 4: Mechanism of Action Visualization

Understanding the mechanism by which D-mannose exerts its anti-adhesion effect is crucial for its application in drug development.

G cluster_0 Scenario 1: Bacterial Adhesion (No D-Mannose) cluster_1 Scenario 2: Competitive Inhibition (With D-Mannose) Urothelium1 Urothelial Cell Surface Receptor1 Mannosylated Glycoprotein Receptor Receptor1->Urothelium1 Ecoli1 E. coli Bacterium FimH1 FimH Adhesin Ecoli1->FimH1 FimH1->Receptor1 Binding Event (Infection Initiated) Urothelium2 Urothelial Cell Surface Receptor2 Mannosylated Glycoprotein Receptor Receptor2->Urothelium2 Ecoli2 E. coli Bacterium FimH2 FimH Adhesin Ecoli2->FimH2 FimH2->Receptor2 Binding Blocked DMannose Free D-Mannose in Urine DMannose->FimH2 Saturation of Binding Sites

Sources

Methodological & Application

Use of D-mannose derivatives in the synthesis of glycopeptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of D-mannose into peptide backbones is a critical competency in the development of therapeutic biologics, particularly for mimicking mammalian O-mannosylation (e.g.,


-dystroglycan) and designing mannose-receptor (CD206) targeting vaccines. This application note moves beyond standard textbook definitions to provide a rigorous, field-tested guide on manipulating D-mannose derivatives. We focus on overcoming the two primary challenges in glycopeptide synthesis: the stereoselective formation of the glycosidic bond (

vs.

) and the chemoselective preservation of these sensitive linkages during Solid Phase Peptide Synthesis (SPPS).

Part 1: Strategic Selection of D-Mannose Derivatives

Success in glycopeptide synthesis begins with the selection of the correct donor/acceptor pair. Unlike glucose or galactose, mannose presents unique stereochemical challenges due to the axial C2-hydroxyl group.

The Derivative Toolkit

The following table summarizes the causal logic behind selecting specific mannose derivatives for different synthetic phases.

Derivative ClassChemical StructurePrimary ApplicationTechnical Rationale
Schmidt Donor 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate

-Mannosylation
(Cassette Synthesis)
The C2-acetate group participates in Neighboring Group Participation (NGP) , forcing the nucleophile to attack from the

-face. The trichloroacetimidate leaving group is activated by mild Lewis acids (BF

OEt

or TMSOTf).
Crich Donor 4,6-O-Benzylidene-2,3-di-O-benzyl-D-mannosyl sulfoxide/triflate

-Mannosylation
(Rare/Complex)
The 4,6-O-benzylidene acetal locks the pyranose ring, destabilizing the

-triflate intermediate and favoring

-attack via an S

2-like mechanism. Essential for specific fungal or bacterial glycan mimetics.
Click-Ready 2,3,4,6-Tetra-O-acetyl-D-mannosyl azideConvergent Ligation Allows for the modular attachment of mannose to pre-synthesized peptides containing alkyne handles (e.g., Propargylglycine) via CuAAC.
SPPS Cassette Fmoc-Ser/Thr(Ac

-

-D-Man)-OH
Stepwise SPPS The "pre-installed" glycoside eliminates the need for complex on-resin glycosylation. The acetyl groups protect the sugar during acidic TFA cleavage.

Part 2: The "Cassette" Approach (Building Block Synthesis)

The most robust method for generating O-mannosylated peptides is the Cassette Approach , where a glycosylated amino acid building block is synthesized in solution and then utilized in SPPS. This avoids the low yields associated with glycosylating resin-bound peptides.

Protocol A: Synthesis of Fmoc-Ser(Ac - -D-Man)-OH

Target: Creation of a robust building block for SPPS.

Reagents:

  • Donor: 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl trichloroacetimidate.

  • Acceptor: Fmoc-Ser-OAll (Allyl ester protection is crucial for carboxyl stereocontrol).

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

Step-by-Step Methodology:

  • Activation: Dissolve the Donor (1.2 eq) and Acceptor (1.0 eq) in anhydrous DCM under Argon. Add activated 4Å molecular sieves. Stir for 30 min to ensure absolute dryness (water competes with the acceptor).

  • Glycosylation: Cool to 0°C. Add TMSOTf (0.1 eq) dropwise.

    • Mechanism:[1] The Lewis acid activates the imidate.[2] The C2-acetate forms an acetoxonium ion intermediate, blocking the

      
      -face. The serine hydroxyl attacks from the 
      
      
      
      -face.
  • Quenching: After TLC indicates consumption of donor (approx. 1-2 h), quench with Et

    
    N. Filter sieves and concentrate.
    
  • Carboxyl Deprotection: Dissolve the crude Fmoc-Ser(Ac

    
    -Man)-OAll in THF/DMSO. Add Pd(PPh
    
    
    
    )
    
    
    (catalytic) and Phenylsilane (scavenger) to remove the allyl ester.
    • Why Phenylsilane? It is a mild scavenger that prevents the reduction of the Fmoc group or the glycosidic bond.

  • Purification: Purify via silica gel chromatography. Critical QC: Verify the

    
    -linkage via 
    
    
    
    H-NMR (J
    
    
    coupling constant should be ~1.7 Hz;
    
    
    -linkage would be <1 Hz or different chemical shift).

Part 3: Solid Phase Peptide Synthesis (SPPS) Integration

Once the building block is in hand, it behaves similarly to a standard amino acid, but with heightened acid sensitivity.

Protocol B: SPPS Execution & Cleavage

Challenge: Preventing acid-catalyzed hydrolysis of the glycosidic bond.

1. Resin Selection: Use Wang Resin (for C-term acids) or Rink Amide (for C-term amides).

  • Loading: Low loading (0.3–0.5 mmol/g) is preferred to prevent aggregation of the bulky glycosylated residues.

2. Coupling Cycles:

  • Reagents: Use HATU/HOAt (1:[3]1) with DIPEA.

  • Note: Avoid HBTU if possible, as HATU provides faster kinetics for sterically hindered glycosylated amino acids.

  • Stoichiometry: Use only 1.5–2.0 equivalents of the precious glycosylated building block (vs. 5-10 eq for standard AAs). Extend coupling time to 2-4 hours.

3. The Critical Cleavage Step (The "Reagent K" Rule): Standard 95% TFA/Water cleavage can hydrolyze O-glycosidic bonds, even with acetyl protection.

  • Recommended Cocktail (Reagent K modified):

    • TFA (82.5%)

    • Phenol (5%)[4]

    • Water (5%)[4]

    • Thioanisole (5%)

    • EDT (2.5%)

  • Procedure: Chill the cocktail to 0°C before adding to the resin. Allow to react for 2 hours at room temperature. Precipitate in cold diethyl ether.

4. Post-Cleavage Deacetylation: The peptide is now off the resin, but the mannose is still acetylated (Ac


).
  • Zemplén Transesterification: Dissolve peptide in anhydrous MeOH. Add NaOMe (catalytic, pH ~9.5).

  • Risk Alert: High pH can cause

    
    -elimination , converting the Ser/Thr-O-Man into a dehydroalanine residue, destroying the glycan.
    
  • Mitigation: Monitor pH strictly. Alternatively, use Hydrazine hydrate (60% in MeOH) which is often milder for O-glycopeptides.

Part 4: Visualizing the Workflow

The following diagram illustrates the convergent "Cassette" pathway versus the "Click" pathway.

GlycopeptideSynthesis cluster_0 Cassette Strategy (Native Linkage) Mannose D-Mannose (Starting Material) Donor Schmidt Donor (Trichloroacetimidate) Mannose->Donor Acetylation & Activation Cassette Building Block Fmoc-Ser(Ac4-Man)-OH Donor->Cassette TMSOTf (alpha-selective) AA Fmoc-Ser-OAll (Acceptor) AA->Cassette Coupling Coupling Step (HATU/HOAt) Cassette->Coupling Resin SPPS Resin (Peptide Chain) Resin->Coupling ProtectedPep Resin-Bound Glycopeptide Coupling->ProtectedPep Cleavage Acid Cleavage (Reagent K) ProtectedPep->Cleavage CrudePep Acetyl-Protected Peptide (Soln) Cleavage->CrudePep Deprotect Deacetylation (NaOMe/MeOH) CrudePep->Deprotect Careful pH control Final Final Native Glycopeptide Deprotect->Final AlkynePep Alkyne-Peptide (On-Resin) Click CuAAC Click (CuSO4/Ascorbate) AlkynePep->Click AzideMan Mannosyl Azide AzideMan->Click Click->Final Triazole Linkage (Non-Native)

Caption: Workflow comparison between the Cassette Approach (yielding native O-glycosidic bonds) and the Click Chemistry Approach (yielding triazole mimics).

Part 5: Advanced Protocol - Click Chemistry (CuAAC)

For researchers requiring high-throughput screening where the native glycosidic bond is not strictly required (e.g., multivalent scaffolds), the Click approach is superior.

Protocol C: CuAAC Ligation of Mannosyl Azides

  • Peptide Synthesis: Synthesize peptide using Fmoc-L-Propargylglycine at the desired glycosylation site. Cleave and purify the peptide first.

  • Reaction Setup:

    • Dissolve Alkyne-Peptide (1 eq) and 2,3,4,6-Tetra-O-acetyl-D-mannosyl azide (1.5 eq) in

      
      BuOH/H
      
      
      
      O (1:1).
    • Add CuSO

      
       5H
      
      
      
      O (0.1 eq) and THPTA (ligand, 0.5 eq).
    • Initiation: Add Sodium Ascorbate (0.5 eq). Flush with Argon.

  • Incubation: Stir at 35°C for 2-4 hours.

  • Workup: Purify directly via HPLC. The triazole ring formed is stable and mimics the geometry of a peptide bond, though it is not a native glycosidic linkage.

Part 6: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in SPPS Steric hindrance of the sugar moiety.[5]Switch to HATU at 50°C (microwave assisted) or double couple. Use "Magic Mixture" (DCM/DMF/NMP).

-Elimination
Base treatment (piperidine) was too long or deacetylation pH was too high.Use DBU/Piperidine (2:98) for Fmoc removal (milder). During deacetylation, keep pH < 10.[6]
Anomerization Acid concentration too high during cleavage.Ensure water/scavengers are present. Do not exceed 2h cleavage time.
Incomplete Deacetylation Steric bulk of the peptide.Use Hydrazine hydrate instead of NaOMe; it is a powerful nucleophile that works well in solution.

References

  • Preparation of Glycosyl Trichloroacetimidates (Schmidt Donor)

    • Schmidt, R. R., & Michel, J. (1980). Angewandte Chemie International Edition.
  • Fmoc-SPPS of O-Mannosylated Peptides

    • Arsequell, G., & Valencia, G. (1999). Tetrahedron: Asymmetry. Recent advances in the synthesis of O-glycopeptides.
  • Crich Beta-Mannosylation Protocol

    • Crich, D., & Sun, S. (1998). Journal of the American Chemical Society. Direct Synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Mannopyranosides by the Sulfoxide Method.
      
  • Click Chemistry in Glycopeptide Synthesis

    • Meldal, M., & Tornøe, C. W. (2008). Chemical Reviews.
  • Prevention of Beta-Elimination

    • Schjoldager, K. T., et al. (2020). Nature Reviews Molecular Cell Biology. Global view of human protein glycosylation pathways and functions. (Context on biological relevance and stability).

Sources

Application Note & Protocols: One-Pot Synthesis of Poly-D-Mannose and its Bioactivities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Synthetic glycopolymers that mimic natural polysaccharides are invaluable tools in biomedical research, offering precise control over structure and function. This guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of poly-D-mannose, a synthetic analogue of natural mannans. We detail a robust thermal polymerization method and subsequent characterization techniques. Furthermore, we present protocols for evaluating the polymer's bioactivities, focusing on its antioxidant properties and its ability to modulate innate immune responses through interactions with macrophage cells. This document is intended for researchers in immunology, drug delivery, and materials science, providing the foundational methods to produce and functionally assess poly-D-mannose for various therapeutic and research applications.

Introduction

Polysaccharides composed of mannose, known as mannans, are critical biological macromolecules with a wide array of functions.[1][2][3] They are integral components of the cell walls of yeasts and fungi and are involved in crucial host-pathogen interactions.[4] The biological activities of mannans are diverse, including immunomodulatory, antioxidant, and prebiotic effects.[1][2][3] This has led to their exploration for applications in drug delivery, vaccine development, and tissue engineering.[1][5]

Synthesizing polymers of mannose (poly-D-mannose) offers a significant advantage over isolating them from natural sources, as it allows for greater control over molecular weight, branching, and purity, which are critical determinants of biological function.[4] Traditional multi-step polymer synthesis can be complex and time-consuming. A "one-pot" synthesis, where reactants are sequentially added to a single vessel, simplifies the process, reduces waste, and improves efficiency and affordability.[6][7]

This application note describes a one-pot thermal polymerization method to synthesize poly-D-mannose from D-mannose monomer.[6][7] We then provide detailed protocols to characterize the resulting polymer and evaluate its key bioactivities, namely its antioxidant potential and its immunomodulatory effects on macrophages, which are central players in the innate immune system.

Section 1: One-Pot Synthesis and Characterization of Poly-D-Mannose

This section details the straightforward synthesis of poly-D-mannose via thermal polymerization in the presence of a catalyst, followed by purification and essential characterization steps.

Principle of Synthesis

The synthesis is based on a one-pot thermal polymerization method where D-mannose monomers undergo dehydration and polymerization under high temperature and negative pressure, with citric acid acting as a catalyst and potential cross-linker.[8] This process encourages the formation of glycosidic bonds between mannose units, resulting in a branched polymer structure.[6][7] This method is advantageous due to its simplicity and the avoidance of complex protection-deprotection steps often required in other polymerization techniques like ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs).[9][10][11]

Materials and Reagents
  • D-Mannose (≥99% purity)

  • Citric Acid, Anhydrous (≥99.5% purity)

  • Deionized (DI) Water

  • Ethanol (95%)

  • Dialysis Tubing (MWCO 3,500 Da)

  • Lyophilizer

  • High-vacuum pump and reaction flask suitable for high temperature

Detailed Synthesis Protocol
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 20 g of D-mannose and 2 g of citric acid in 50 mL of DI water.

  • Solvent Evaporation: Heat the flask at 60°C under reduced pressure using a rotary evaporator to remove the water until a viscous syrup is formed.

  • Polymerization Reaction: Increase the temperature to 160°C and apply a high vacuum (<0.095 MPa). Maintain these conditions for 30 minutes. The mixture will turn from a transparent liquid to a light-yellow solid.

    • Scientific Rationale: High temperature provides the activation energy for the dehydration and polymerization reaction. The vacuum removes water, a byproduct of the reaction, driving the equilibrium towards polymer formation. Citric acid catalyzes the formation of glycosidic bonds.[8]

  • Cooling and Dissolution: Allow the flask to cool to room temperature. Dissolve the resulting solid in 100 mL of DI water.

  • Purification (Precipitation): Add 300 mL of 95% ethanol to the aqueous solution while stirring to precipitate the polymer. Centrifuge the mixture at 4000 rpm for 15 minutes and discard the supernatant.

    • Scientific Rationale: Poly-D-mannose is insoluble in high concentrations of ethanol, while the unreacted D-mannose monomer and citric acid are soluble. This step effectively separates the polymer from impurities.

  • Purification (Dialysis): Re-dissolve the polymer pellet in a minimal amount of DI water. Transfer the solution to a dialysis tube (3,500 Da MWCO) and dialyze against DI water for 48 hours, changing the water every 6-8 hours.

    • Scientific Rationale: Dialysis removes any remaining low-molecular-weight impurities, such as residual monomers, oligomers, and salts, ensuring a pure polymer sample.

  • Lyophilization: Freeze the purified polymer solution at -80°C and then lyophilize to obtain a dry, white, fluffy solid of pure poly-D-mannose. Store at room temperature in a desiccator.

Characterization of Poly-D-Mannose

Accurate characterization is crucial to validate the synthesis and understand the polymer's properties.

G Figure 1. Synthesis & Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 1. Dissolve D-Mannose & Citric Acid B 2. Evaporate Solvent (60°C, Vacuum) A->B C 3. Polymerize (160°C, High Vacuum) B->C D 4. Precipitate with Ethanol C->D Crude Polymer E 5. Dialyze (3.5 kDa MWCO) D->E F 6. Lyophilize E->F G FT-IR Spectroscopy F->G Pure Poly-D-Mannose H GPC / SEC F->H Pure Poly-D-Mannose I Monosaccharide Analysis F->I Pure Poly-D-Mannose

Caption: Workflow for one-pot synthesis, purification, and characterization of poly-D-mannose.

Technique Purpose Expected Outcome
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify characteristic functional groups.Broad peak around 3400 cm⁻¹ (O-H stretch), peak around 2930 cm⁻¹ (C-H stretch), and characteristic polysaccharide peaks between 1000-1200 cm⁻¹ (C-O-C and C-O stretches of glycosidic bonds).[6][7]
Gel Permeation Chromatography (GPC/SEC) To determine molecular weight (Mw) and polydispersity index (PDI).[12]A broad distribution indicating a mixture of polymer chains of varying sizes. The one-pot thermal method can produce high molecular weight components (>400 kDa) and smaller fragments.[6][7]
Monosaccharide Composition Analysis To confirm the polymer is composed solely of mannose.After acid hydrolysis and analysis (e.g., by HPLC or GC), the only detectable monosaccharide should be D-mannose.[6][7][13]

Section 2: Protocols for Evaluating Poly-D-Mannose Bioactivities

This section provides protocols to assess two key biological activities of the synthesized poly-D-mannose: its antioxidant capacity and its immunomodulatory effect on macrophages.

Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a substance to donate hydrogen atoms or electrons to neutralize the stable DPPH free radical. The reduction of DPPH is measured by a decrease in absorbance at 517 nm. This assay provides a reliable indication of the polymer's free-radical scavenging ability.[6][7]

Materials:

  • Poly-D-Mannose

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic Acid (Positive Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to create a 0.06 mM solution. Keep this solution in the dark.

  • Prepare Sample Solutions: Prepare a stock solution of poly-D-mannose (e.g., 10 mg/mL) in DI water. Create a series of dilutions (e.g., 0.1, 0.5, 1, 2, 5 mg/mL). Prepare similar dilutions of ascorbic acid as a positive control.

  • Assay Reaction: In a 96-well plate, add 100 µL of each sample or control dilution to separate wells. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the DPPH solution. For the negative control, use 100 µL of DI water instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the scavenging activity using the following formula: Scavenging Rate (%) = [1 - (A_sample - A_blank) / A_control] × 100

    • A_sample = Absorbance of the sample with DPPH

    • A_blank = Absorbance of the sample with methanol

    • A_control = Absorbance of the water with DPPH

Expected Results: Poly-D-mannose is expected to show dose-dependent scavenging of the DPPH radical, though typically less potent than ascorbic acid.[6][7]

Protocol: Macrophage-Mediated Immunomodulatory Activity

Principle: Mannose-containing structures are recognized by pattern recognition receptors (PRRs) on the surface of immune cells like macrophages, particularly C-type lectin receptors (CLRs) such as the Mannose Receptor (CD206).[14][15][16] Binding to these receptors can trigger downstream signaling pathways, leading to cellular activation, phagocytosis, and the production of key immunomodulatory molecules like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[4][6][7] This protocol assesses the ability of poly-D-mannose to activate macrophages in vitro.

G Figure 2. Mannose Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response pdm Poly-D-Mannose mr Mannose Receptor (CD206) pdm->mr Binding & Internalization signal Intracellular Signaling (e.g., via Syk, NF-κB) mr->signal transcription Gene Transcription signal->transcription phago Enhanced Phagocytosis signal->phago no Nitric Oxide (NO) Production transcription->no cytokines Cytokine Secretion (TNF-α, IL-6) transcription->cytokines

Caption: Putative signaling pathway for macrophage activation by poly-D-mannose via the Mannose Receptor.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Poly-D-Mannose (sterile, endotoxin-free)

  • Lipopolysaccharide (LPS) (Positive Control)

  • Griess Reagent Kit (for NO measurement)

  • ELISA Kits for TNF-α and IL-6

  • MTT Assay Kit (for cell viability)

  • 96-well and 24-well cell culture plates

Procedure:

Part A: Cell Viability Assay (MTT)

  • Scientific Rationale: It is essential to ensure that the observed effects are due to immunomodulation and not cytotoxicity.

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of poly-D-mannose (e.g., 10, 50, 100, 200 µg/mL). Include a "cells only" control.

  • Incubate for 24 hours.

  • Perform the MTT assay according to the manufacturer's instructions to determine cell viability. Concentrations that maintain >90% viability should be used for subsequent experiments.[17]

Part B: Nitric Oxide (NO) Production Assay

  • Seed RAW 264.7 cells in a 96-well plate as described above.

  • Treat the cells with non-toxic concentrations of poly-D-mannose for 24 hours. Use LPS (1 µg/mL) as a positive control and medium only as a negative control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Measure the nitrite concentration (a stable product of NO) using the Griess Reagent Kit according to the manufacturer's protocol.

  • Read the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.[6][7][17]

Part C: Cytokine Production Assay (ELISA)

  • Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and allow them to adhere.

  • Treat the cells with poly-D-mannose or controls as in Part B.

  • After 24 hours, collect the supernatant and centrifuge to remove cell debris.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.[6][7]

Expected Results:

  • NO Production: Poly-D-mannose is expected to induce a dose-dependent increase in NO production by macrophages, indicating cellular activation.[6][7]

  • Cytokine Secretion: The polymer should stimulate the secretion of pro-inflammatory cytokines like TNF-α and IL-6, confirming its immunomodulatory potential.[6][7]

Bioactivity Assay Parameter Measured Expected Outcome with Poly-D-Mannose
DPPH Assay Free Radical ScavengingDose-dependent increase in scavenging activity.[6][7]
Nitric Oxide Assay Nitrite in cell supernatantDose-dependent increase, indicating macrophage activation.[6][7]
Cytokine ELISA TNF-α and IL-6 levelsDose-dependent increase in pro-inflammatory cytokine secretion.[6][7]

Troubleshooting

Problem Possible Cause Solution
Low Polymer Yield Incomplete reaction; insufficient temperature or vacuum.Ensure the reaction temperature reaches 160°C and a high vacuum is maintained to effectively remove water.
High Polydispersity The nature of thermal polymerization.This is inherent to the method. For applications requiring a specific molecular weight, fractionation using size exclusion chromatography may be necessary.
No Macrophage Activation Polymer is inactive; endotoxin contamination in controls.Verify polymer structure via characterization. Ensure all reagents and the polymer sample are sterile and endotoxin-free, as endotoxin can mask or mimic results.
High Cell Toxicity Residual catalyst or impurities.Ensure purification steps (precipitation and dialysis) are thoroughly performed to remove unreacted citric acid and other small molecules.

Conclusion

This application note provides a streamlined, one-pot method for synthesizing poly-D-mannose and a suite of protocols for its functional evaluation. The described synthesis is cost-effective and accessible, yielding a polymer with demonstrable antioxidant and immunomodulatory properties.[6][7] By activating macrophages, a key cell type in the innate immune system, this synthetic poly-D-mannose serves as a valuable platform for developing novel vaccine adjuvants, targeted drug delivery systems, and tools for immunological research.[5][18] The protocols provided herein offer a robust framework for researchers to produce and validate this versatile biomaterial for their specific applications.

References

  • Poussard, S., et al. (2009). Polyester nanoparticles presenting mannose residues: toward the development of new vaccine delivery systems combining biodegradability and targeting properties. Journal of Biomedical Materials Research Part A, 90(4), 1095-1105. Available at: [Link]

  • Ahmad, A., et al. (2023). Mannans as Multifunctional Biopolymers: Structure, Properties, and Applications in Health and Industry. MDPI. Available at: [Link]

  • van der Moolen, V., et al. (2024). Preparation of poly-(N-methyl-aminooxy)-serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides. UU Research Portal. Available at: [Link]

  • Wilson, J. T., et al. (2019). Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages. ACS Omega. Available at: [Link]

  • Ahmad, A., et al. (2023). Mannans as Multifunctional Biopolymers: Structure, Properties, and Applications in Health and Industry. R Discovery. Available at: [Link]

  • Barbey, R., et al. Chemical and structural characterization of synthesized glycopolymers... ResearchGate. Available at: [Link]

  • Lin, Y. L., et al. (2009). The dendritic cell mannose receptor mediates allergen internalization and maturation involving notch 1 signalling. Clinical & Experimental Immunology. Available at: [Link]

  • Du, B., et al. (2023). Yeast cell wall mannan structural features, biological activities, and production strategies. Frontiers in Nutrition. Available at: [Link]

  • van Liempt, E., et al. (2006). Mannose–fucose recognition by DC-SIGN. Glycobiology. Available at: [Link]

  • Yao, W., et al. (2021). Mannose-Modified Chitosan Poly(lactic-co-glycolic acid) Microspheres Act as a Mannose Receptor-Mediated Delivery System Enhancing the Immune Response. Polymers. Available at: [Link]

  • Li, S., et al. (2024). Guideline for the In Vivo Immunomodulatory Activity Test of Polysaccharide Based on Cyclophosphamide‐Induced Mouse Model. ResearchGate. Available at: [Link]

  • Ahmad, A., et al. (2023). Mannans as Multifunctional Biopolymers: Structure, Properties, and Applications in Health and Industry. ResearchGate. Available at: [Link]

  • Tian, D., et al. (2023). A Poly-D-Mannose Synthesized by a One-Pot Method Exhibits Anti-Biofilm, Antioxidant, and Anti-Inflammatory Properties In Vitro. ResearchGate. Available at: [Link]

  • Tian, D., et al. (2023). A Poly-D-Mannose Synthesized by a One-Pot Method Exhibits Anti-Biofilm, Antioxidant, and Anti-Inflammatory Properties In Vitro. Antioxidants. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis of Mannose-Cholesterol Conjugates for Targeted Liposomal Drug Delivery. ResearchGate. Available at: [Link]

  • Tian, D., et al. (2023). A Poly-D-Mannose Synthesized by a One-Pot Method Exhibits Anti-Biofilm, Antioxidant, and Anti-Inflammatory Properties In Vitro. MDPI. Available at: [Link]

  • Wilde, E., et al. (2023). Step-Growth Glycopolymers with a Defined Tacticity for Selective Carbohydrate–Lectin Recognition. Biomacromolecules. Available at: [Link]

  • N.A. (n.d.). Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. Shodhganga. Available at: [Link]

  • Vasconcelos, N. M., et al. (2011). Mannose-functionalized "pathogen-like" polyanhydride nanoparticles target C-type lectin receptors on dendritic cells. Molecular Pharmaceutics, 8(5), 1831-1840. Available at: [Link]

  • N.A. (2023). Practical synthesis and characterization of mannose-modified chitosan. ResearchGate. Available at: [Link]

  • Van den Bossche, J., et al. (2017). The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation. Frontiers in Immunology. Available at: [Link]

  • Hricovíniová, Z. (2012). Rapid, one pot preparation of D-mannose and D-mannitol from starch: The effect of microwave irradiation and MoVI catalyst. ResearchGate. Available at: [Link]

  • Fang, W., et al. (2018). Efficient one-pot multienzyme synthesis of UDP-sugars using a promiscuous UDP-sugar pyrophosphorylase from Bifidobacterium longum (BLUSP). Chemical Communications. Available at: [Link]

  • van der Woude, L., et al. (2019). Systematic Dual Targeting of Dendritic Cell C-Type Lectin Receptor DC-SIGN and TLR7 Using a Trifunctional Mannosylated Antigen. Frontiers in Immunology. Available at: [Link]

  • N.A. (n.d.). Mannose receptor. Wikipedia. Available at: [Link]

  • Wang, D., et al. (2020). Structural Characterization and Immune Activity Screening of Polysaccharides With Different Molecular Weights From Astragali Radix. Frontiers in Pharmacology. Available at: [Link]

  • Casas-Solvas, J. M., et al. (2016). Thermoresponsive Glycopolymers Based on Enzymatically Synthesized Oligo-β-Mannosyl Ethyl Methacrylates and N-Isopropylacrylamide. Polymers. Available at: [Link]

  • Liu, S., et al. (2022). Characterization and macrophages immunomodulatory activity of two water-soluble polysaccharides from Abrus cantoniensis. Frontiers in Nutrition. Available at: [Link]

  • Tuvaanjav, S., et al. (2023). Studies of the Immunomodulatory Activity of Polysaccharides from the Stem of Cynomorium songaricum Based on Intestinal Microbial Analysis. MDPI. Available at: [Link]

  • T.I., A., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers. Available at: [Link]

  • Taleb, A., et al. (2021). Characterization of Gold Nanorods Conjugated with Synthetic Glycopolymers Using an Analytical Approach Based on spICP-SFMS and EAF4-MALS. MDPI. Available at: [Link]

  • N.A. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]

  • Hu, Y., et al. (2022). Extraction, Structural Characterization, and Immunomodulatory Activity of a High Molecular Weight Polysaccharide From Ganoderma lucidum. Frontiers in Nutrition. Available at: [Link]

  • Vasconcelos, N. M., et al. (2011). Mannose-Functionalized “Pathogen-like” Polyanhydride Nanoparticles Target C-Type Lectin Receptors on Dendritic Cells. Molecular Pharmaceutics. Available at: [Link]

  • N.A. (2023). Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride. ACS Central Science. Available at: [Link]

  • N.A. (2020). On‐POM Ring‐Opening Polymerisation of N ‐Carboxyanhydrides. ResearchGate. Available at: [Link]

  • Feinberg, H., et al. (2011). Survey of immune-related, mannose/fucose-binding C-type lectin receptors reveals widely divergent sugar-binding specificities. Glycobiology. Available at: [Link]

  • Van den Bossche, J., et al. (2018). The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation. Frontiers in Immunology. Available at: [Link]

  • Park, J. H., et al. (2018). Expression, Distribution, and Role of C-Type Lectin Receptors in the Human and Animal Middle Ear and Eustachian Tube: A Review. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Chemoenzymatic Synthesis of C6-Modified Mannose 1-Phosphates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of modified sugar phosphates is a cornerstone of chemical biology, providing essential tools to probe and manipulate biological pathways. C6-modified mannose 1-phosphates are particularly valuable as precursors to sugar nucleotides like GDP-mannose, which are critical for processes such as polysaccharide biosynthesis in bacteria.[1][2][3] This guide details a robust chemoenzymatic strategy that leverages the precision of organic synthesis to install diverse functionalities at the C6 position of mannose, followed by highly efficient enzymatic phosphorylation to generate the target mannose 1-phosphate analogues. This approach circumvents many of the challenges associated with purely chemical phosphorylation, such as extensive protecting group manipulations and regioselectivity issues. We provide detailed protocols for the chemical synthesis of C6-modified mannose precursors, their subsequent enzymatic conversion, and methods for purification and analysis.

Introduction: The Strategic Value of Chemoenzymatic Synthesis

The modification of carbohydrates at specific positions provides powerful molecular probes to study the enzymes that process them. The C6 position of mannose is of particular interest as it is the site of oxidation in the biosynthesis of GDP-mannuronic acid, a key component of the alginate exopolysaccharide in pathogens like Pseudomonas aeruginosa.[1][3][4] Alginate is a major virulence factor, and inhibitors of its biosynthesis are of significant therapeutic interest.[1][2]

A chemoenzymatic approach offers the best of both worlds:

  • Chemical Synthesis: Provides unparalleled flexibility for installing a wide array of modifications (e.g., amines, halogens, azides, thiols) at the C6 position that are not found in nature.[1][4][5]

  • Enzymatic Synthesis: Utilizes the exquisite specificity of enzymes to perform challenging transformations, such as the phosphorylation of the anomeric C1 position, under mild aqueous conditions. This avoids the need for complex protecting group strategies common in traditional carbohydrate chemistry.

This guide focuses on preparing C6-modified mannose 1-phosphates, which are immediate precursors for pyrophosphorylases to generate nucleotide-activated sugars (e.g., GDP-sugars). We specifically highlight the use of GDP-mannose pyrophosphorylase (GDP-Man PP) from Salmonella enterica, an enzyme known for its broad substrate promiscuity, making it an ideal catalyst for this application.[1][4][5][6]

Overall Synthesis Workflow

The chemoenzymatic strategy is a multi-stage process that begins with a chemically modified mannose derivative and culminates in the purified C6-modified mannose 1-phosphate. The general workflow is outlined below.

Chemoenzymatic_Workflow cluster_chemo Chemical Synthesis Stage cluster_bio Biocatalytic Stage Start Protected Mannose (e.g., Thioglycoside) Chem_Mod Chemical Modification at C6 Position Start->Chem_Mod Organic Synthesis Phospho Chemical Phosphorylation at C1 Position Chem_Mod->Phospho e.g., Appel Halogenation, Azide Substitution Deprotect Global Deprotection Phospho->Deprotect Glycosylation with Phosphate Donor Final_Product C6-Modified Mannose 1-Phosphate Deprotect->Final_Product e.g., Hydrogenolysis Enz_Synth Enzymatic Coupling (GDP-Man PP) Downstream Downstream Application (e.g., GDP-Sugar Synthesis) Enz_Synth->Downstream Final_Product->Enz_Synth Substrate

Caption: Chemoenzymatic workflow for C6-modified mannose 1-phosphates.

Part I: Chemical Synthesis of C6-Modified Mannose Precursors

This section details the chemical steps required to generate the modified mannose substrate prior to enzymatic phosphorylation. The example protocol focuses on the synthesis of a 6-azido-6-deoxymannose derivative, which can be readily converted to the corresponding amine.

Causality Behind Experimental Choices:
  • Starting Material: A protected thioglycoside (e.g., phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-mannopyranoside) is an excellent starting point. The thiophenyl group is stable to many reaction conditions but can be readily activated for glycosylation later. Benzyl ethers are used as protecting groups because they are robust and can be removed under mild hydrogenolysis conditions that also reduce the azide.

  • C6-Halogenation: The Appel reaction (using PPh₃ and CBr₄) is a reliable method for converting the primary C6-hydroxyl group to a bromide.[5] This bromide is an excellent leaving group for subsequent nucleophilic substitution.

  • C6-Azidation: Sodium azide (NaN₃) is used as the nucleophile to displace the bromide, installing the azide group.[5] The azide is a versatile functional group; it is relatively unreactive under many conditions but can be cleanly reduced to a primary amine.[3][5]

  • Anomeric Phosphorylation: After C6 modification, the anomeric (C1) position is phosphorylated. This often involves glycosylation of a phosphate donor, such as dibenzyl phosphate, using an activator like N-iodosuccinimide (NIS) and silver triflate (AgOTf) to activate the thioglycoside.[1][3]

  • Deprotection: A final global deprotection step removes the benzyl protecting groups from the hydroxyls and the phosphate, and simultaneously reduces the C6-azide to an amine. This is typically achieved via catalytic hydrogenation using palladium on carbon (Pd/C) and palladium hydroxide (Pd(OH)₂).[1][3]

Protocol 1: Synthesis of 6-Amino-6-deoxymannose 1-Phosphate (from a Protected Thioglycoside)

Chemical_Synthesis cluster_0 Step 1: Halogenation & Azidation cluster_1 Step 2: Phosphorylation cluster_2 Step 3: Deprotection Start Protected Mannose (C6-OH) Intermediate1 C6-Br Intermediate Start->Intermediate1 PPh3, CBr4 Intermediate2 C6-N3 Intermediate Intermediate1->Intermediate2 NaN3, DMF Intermediate3 Protected C6-N3 Mannose 1-Phosphate Intermediate2->Intermediate3 HO(O)P(OBn)2, NIS, AgOTf Final 6-Amino-6-deoxymannose 1-Phosphate Intermediate3->Final H2, Pd/C, Pd(OH)2/C

Caption: Key chemical steps for synthesizing a C6-amino mannose 1-phosphate.

Step-by-Step Methodology:

  • C6-Bromination:

    • Dissolve protected thioglycoside 10 in anhydrous dichloromethane (DCM).

    • Add triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with methanol, concentrate, and purify by silica gel flash chromatography to yield the C6-bromo intermediate.[1]

  • C6-Azidation:

    • Dissolve the C6-bromo intermediate in dimethylformamide (DMF).

    • Add sodium azide (NaN₃) and heat the reaction (e.g., to 75 °C).[1][7]

    • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography to obtain the C6-azido thioglycoside 11 .[1] Conversion can be confirmed by ¹³C NMR, observing a characteristic downfield shift of the C6 signal.[1][5]

  • Anomeric Phosphorylation:

    • Dissolve the C6-azido thioglycoside 11 and dibenzyl phosphate in anhydrous DCM.

    • Add N-iodosuccinimide (NIS) and a catalytic amount of silver triflate (AgOTf) to activate the thioglycoside.

    • Stir at room temperature in the dark until the reaction is complete.

    • Quench with saturated sodium thiosulfate, wash, dry, and concentrate. Purify by chromatography to yield the fully protected 6-azido-mannose 1-phosphate 12 .[1][3]

  • Global Deprotection and Azide Reduction:

    • Dissolve the protected phosphate 12 in a solvent mixture such as THF/EtOH/HCl(aq).

    • Add Pd/C (10%) and Pd(OH)₂/C (20%) catalysts.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for 24 hours.[1][3]

    • Filter the reaction mixture through Celite to remove the catalysts and concentrate the filtrate.

    • Purify the resulting 6-amino-6-deoxymannose 1-phosphate 13 by anion-exchange chromatography to yield the final product, typically as a disodium salt.[1][5]

Part II: Enzymatic Coupling to Generate GDP-Sugars

While the primary topic is the synthesis of the mannose 1-phosphate, its principal application is as a substrate for pyrophosphorylases. This enzymatic step validates the utility of the synthesized molecule.

Causality Behind Experimental Choices:
  • Enzyme Selection: GDP-mannose pyrophosphorylase (GDP-Man PP) from Salmonella enterica is chosen for its demonstrated ability to accept various C6-modified mannose 1-phosphates, including those with larger substituents like chloro groups.[1][4] This promiscuity is key to a versatile synthetic platform.

  • Reaction Components: The reaction requires the C6-modified mannose 1-phosphate, guanosine triphosphate (GTP) as the GMP donor, and a divalent cation (Mg²⁺) as a cofactor for the enzyme.[7] A buffer is used to maintain optimal pH (typically pH 7.4-8.0).[7]

  • Monitoring: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), as the product (a sugar nucleotide) will have a different retention factor (Rf) than the starting sugar phosphate.[1][5]

Enzymatic_Reaction reactants C6-Modified Mannose 1-Phosphate GTP enzyme GDP-Mannose Pyrophosphorylase (S. enterica) reactants->enzyme products C6-Modified GDP-Mannose Pyrophosphate (PPi) enzyme->products

Caption: Enzymatic coupling of a C6-modified mannose 1-phosphate with GTP.

Protocol 2: Enzymatic Synthesis of GDP-6-chloro-6-deoxy-ᴅ-mannose

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (40 mM, pH 8.0), MgCl₂ (8 mM), and DTT (1 mM).[7]

    • Add the C6-chloro-6-deoxy-mannose 1-phosphate substrate and GTP.

    • Initiate the reaction by adding a solution of recombinant GDP-Man PP from S. enterica.

  • Incubation and Monitoring:

    • Incubate the reaction mixture at 37 °C.[1][6]

    • Monitor the formation of the GDP-sugar product over time (e.g., after 16 hours) by spotting a small aliquot of the reaction mixture onto a TLC plate.[1][5] A suitable mobile phase is iPrOH/NH₄OH/H₂O (6:3:1).[1][5] The product should appear as a new spot with a lower Rf value compared to the starting material.

  • Work-up and Purification:

    • For preparative scale reactions, quench the reaction by boiling or adding cold ethanol.

    • Centrifuge to pellet the precipitated enzyme and other solids.

    • The supernatant containing the GDP-sugar can be purified using analytical HPLC or other chromatographic methods.[1][4]

Data Summary: Substrate Specificity

The success of the enzymatic step is highly dependent on the nature of the C6 modification. The following table summarizes reported observations for the conversion of various C6-modified mannose 1-phosphates by GDP-Man PP from S. enterica.

C6-SubstituentMannose 1-Phosphate AnalogueSubstrate for GDP-Man PP?Isolated Yield of GDP-SugarReference
-Cl6-chloro-6-deoxy-ᴅ-mannose 1-phosphateYes59%[1][4]
-NH₂6-amino-6-deoxy-ᴅ-mannose 1-phosphateNo-[1][5]
-SH6-thio-6-deoxy-ᴅ-mannose 1-phosphateNo-[1][5]
-CH₃6-deoxy-6-C-methyl-ᴅ-mannose 1-phosphateYesNot specified[4][8]

Insight: The data indicate that the enzyme tolerates a chloro substituent, which is larger than the canonical hydroxyl group, but does not accept the amino or thio analogues under the tested conditions.[1][4] This highlights the fine balance between enzyme promiscuity and substrate structure. The lack of conversion for the thio-analogue may be due to disulfide bond formation in solution.[7]

Conclusion and Future Outlook

The chemoenzymatic strategy presented here provides a powerful and adaptable platform for the synthesis of C6-modified mannose 1-phosphates. By combining the strengths of chemical and enzymatic synthesis, researchers can efficiently generate a diverse toolkit of molecular probes. These compounds are invaluable for studying the structure and function of carbohydrate-processing enzymes, particularly those involved in bacterial pathogenesis. The successful synthesis of GDP 6-chloro-6-deoxy-ᴅ-mannose demonstrates the potential to create probes that can interact with active site residues, paving the way for the development of novel enzyme inhibitors and diagnostics.[1][4][9]

References

  • Ahmadipour, S., Wahart, A. J. C., Dolan, J. P., et al. (2022). Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase. Beilstein Journal of Organic Chemistry, 18, 1379–1384. Available from: [Link]

  • Miller, G. J., et al. (2019). Chemoenzymatic Synthesis of C6-Modified Sugar Nucleotides To Probe the GDP-d-Mannose Dehydrogenase from Pseudomonas aeruginosa. Organic Letters, 21(12), 4556–4560. Available from: [Link]

  • Ahmadipour, S., et al. (2022). Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase. Beilstein Archives. Available from: [Link]

  • Miller, G. J., et al. (2019). Chemoenzymatic Synthesis of C6-Modified Sugar Nucleotides To Probe the GDP-d-Mannose Dehydrogenase from Pseudomonas aeruginosa. ACS Publications. Available from: [Link]

  • Miller, G. J., et al. (2019). Chemoenzymatic Synthesis of C6-Modified Sugar Nucleotides To Probe the GDP-d-Mannose Dehydrogenase from Pseudomonas aeruginosa. ACS Publications. Available from: [Link]

  • Ahmadipour, S., et al. (2022). Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase. Beilstein Archives. Available from: [Link]

  • Ahmadipour, S., et al. (2022). Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase. PubMed. Available from: [Link]

  • Ahmadipour, S., et al. (2022). Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase. PMC. Available from: [Link]

  • Ahmadipour, S., et al. (2022). Supporting Information for: Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enzymatic Production of D-Mannose

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: MAN-PROD-OPT-001 Subject: Optimizing Yield and Purity in D-Mannose Biosynthesis

Introduction

Welcome to the Technical Support Center. You are likely facing the "25% Wall"—the thermodynamic limit where the isomerization of D-fructose to D-mannose stalls due to unfavorable equilibrium constants.

This guide moves beyond standard textbook protocols. We will address the three critical bottlenecks in D-mannose production: Thermodynamic Equilibrium , Enzyme Stability (Half-life) , and Downstream Separation . The protocols below are designed for researchers using D-Lyxose Isomerase (D-LI) or Cellobiose 2-Epimerase (C2E) .

Module 1: Breaking the "25% Wall" (Yield Optimization)

User Query: "My reaction reaches ~25% conversion and stops, regardless of enzyme load or time. How do I push this further?"

Technical Diagnosis: This is not a kinetic issue; it is a thermodynamic one. The standard free energy change (


) for D-fructose 

D-mannose is slightly positive, favoring fructose. In a standard aqueous solution, the equilibrium constant (

) typically sits near 0.33, capping your theoretical yield at ~25%.

The Solution: Borate-Driven Equilibrium Shift To bypass this, you must remove the product (mannose) from the "active" equilibrium by complexing it. D-mannose forms a stable complex with borate ions (specifically tetrahydroxyborate) much more readily than D-fructose due to the cis-diol arrangement at C-2 and C-3.

Protocol: Borate-Assisted Isomerization

  • Substrate: D-Fructose (400–500 g/L)

  • Reagent: Sodium Tetraborate (Borax)

  • Enzyme: D-Lyxose Isomerase (Recombinant Providencia stuartii or Caldanaerobius polysaccharolyticus)

Step-by-Step Workflow:

  • Molar Ratio Setup: Prepare your substrate solution with a D-fructose to Borate molar ratio of 1:0.6 . Do not exceed 1:1, as excess borate can inhibit the enzyme.

  • pH Buffering: Adjust pH to 7.5. Borate acts as a buffer, but you must monitor this as the complexation releases protons.

  • Reaction: Add D-LI (20–25 U/mL) and incubate at 55°C.

  • Mechanism: As D-mannose forms, it instantly complexes with borate (

    
    ). This drops the concentration of free mannose, driving the isomerization forward according to Le Chatelier’s principle.
    
  • Termination: Stop reaction when yield reaches >55% (typically 4–6 hours).

Data Comparison: Standard vs. Borate Method

ParameterStandard IsomerizationBorate-Assisted Isomerization
Equilibrium Yield ~25%55% – 65%
Reaction Time 6–8 Hours4–6 Hours
Downstream Load High (75% unreacted Fructose)Moderate (<40% unreacted Fructose)
Separation Difficulty Difficult (Similar retention)Easier (Complex charge difference)

Critical Safety & Purity Note: Borate is toxic and must be removed. Post-reaction, acidify the solution to pH 3.0 and use repeated methanol evaporation. The borate forms volatile methyl borate, which can be distilled off.

Module 2: Enzyme Stability & Cofactors

User Query: "My enzyme activity crashes after 2 hours at 60°C. I'm using a standard buffer."

Technical Diagnosis: Most D-LIs are metalloenzymes requiring divalent cations for structural integrity and catalytic activity. Thermal denaturation often occurs because the metal ion dissociates at elevated temperatures.

Troubleshooting Checklist:

  • Cofactor Starvation: Are you adding

    
     or 
    
    
    
    ?
    • Requirement: Add 1 mM

      
        or 0.1 mM 
      
      
      
      to the reaction buffer.
    • Why:

      
       is crucial for substrate coordination at the active site. 
      
      
      
      often provides superior thermostability but is toxic; use
      
      
      for food/pharma applications.
  • Oxidation:

    
     oxidizes to 
    
    
    
    (brown precipitate) over time, which is inactive.
    • Fix: Degas buffers and perform reactions in a sealed vessel or under nitrogen overlay.

  • Immobilization: Free enzymes are fragile.

    • Recommendation: Immobilize D-LI on Duolite A568 (weak base anion exchange resin).

    • Impact: Increases half-life (

      
      ) at 60°C from ~4 hours to >100 hours.
      
Module 3: Visualizing the Pathway & Logic

The following diagram illustrates the thermodynamic shift mechanism and the critical decision points for your process.

MannoseProduction cluster_equilibrium Thermodynamic Trap Fructose D-Fructose (Substrate) Intermediate Enzyme-Substrate Complex Fructose->Intermediate D-Lyxose Isomerase (Mn2+) MannoseFree D-Mannose (Free) Intermediate->MannoseFree Equilibrium (Keq ~0.33) MannoseFree->Intermediate Reversible MannoseComplex Mannose-Borate Complex MannoseFree->MannoseComplex Complexation (Drives Equilibrium) Borate Borate Ions Borate->MannoseComplex

Figure 1: Mechanism of Borate-Assisted Yield Improvement. The green path represents the "sink" that pulls the reversible equilibrium (yellow/blue) toward the product.

Module 4: Downstream Separation (FAQs)

Q: How do I separate D-mannose from D-fructose efficiently? A: Standard crystallization is inefficient due to high solubility.

  • Method: Simulated Moving Bed (SMB) Chromatography.[1][2][3]

  • Resin: Strong acid cation exchange resin in

    
     form  (e.g., Dowex 50W-X8).
    
  • Mechanism: D-mannose interacts more strongly with

    
     sites than D-fructose, resulting in a longer retention time.
    
  • Purity: This method routinely achieves >95% purity.[4]

Q: Can I use Glucose instead of Fructose? A: Yes, using Cellobiose 2-Epimerase (C2E) .

  • Pros: Glucose is cheaper.

  • Cons: C2E also suffers from equilibrium limits. The borate strategy applies here as well (Kim et al., 2012).

References
  • Hirose, J., et al. (2001). "Continuous isomerization of D-fructose to D-mannose by immobilized Agrobacterium radiobacter cells." Biotechnology Letters. Link

  • Kwon, H.J., et al. (2010).[5] "Mannose production from fructose by free and immobilized D-lyxose isomerases from Providencia stuartii." Journal of Biotechnology. Link

  • Kim, Y.S., et al. (2012). "Production of D-mannose from D-glucose by Caldicellulosiruptor saccharolyticus cellobiose 2-epimerase."[6][7] Applied Microbiology and Biotechnology. Link

  • Wu, H., et al. (2020).[5][8] "Characterization of a novel D-lyxose isomerase from Caldanaerobius polysaccharolyticus for D-mannose production." International Journal of Biological Macromolecules. Link

  • Saska, M., et al. (1999). "Separation of Mannose and Fructose using Simulated Moving Bed Chromatography.

Sources

Technical Support Center: Navigating the Instability of O-Mannosides in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with O-mannosides. The inherent instability of the O-glycosidic bond presents a significant hurdle in the development of O-mannoside-based therapeutics, often leading to poor oral bioavailability and a short half-life.[1][2] This guide is designed to provide you with a comprehensive understanding of these challenges and to offer practical, field-proven strategies to overcome them.

Here, you will find in-depth troubleshooting guides, detailed experimental protocols, and a curated list of frequently asked questions. Our goal is to empower you with the knowledge to anticipate and address the stability issues of O-mannosides, ultimately accelerating your drug discovery and development efforts.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the instability of O-mannosides.

Q1: What makes the O-glycosidic bond in O-mannosides unstable?

The O-glycosidic bond is susceptible to both chemical and enzymatic hydrolysis.[3][4] Chemically, the bond can be cleaved under acidic or basic conditions. Enzymatically, glycoside hydrolases (glycosidases) present in biological systems are highly efficient at breaking these bonds.[3][4] The specific stereochemistry of the anomeric carbon in mannose also influences the stability of this linkage.[5]

Q2: What are the primary consequences of O-mannoside instability in drug development?

The main consequences are reduced oral bioavailability and a short in vivo half-life.[1][6] When an O-mannoside-based drug is administered orally, it encounters the acidic environment of the stomach and various glycosidases in the gastrointestinal tract, leading to premature degradation before it can be absorbed into the bloodstream.[1] Even if it reaches circulation, systemic glycosidases can rapidly clear the drug.[3]

Q3: What are the main strategies to overcome O-mannoside instability?

The primary strategy is to replace the labile O-glycosidic bond with a more stable isostere.[1] Common replacements include carbon (C-glycosides), sulfur (S-glycosides), or nitrogen (N-glycosides).[1][2] C-glycosides, in particular, have shown significant promise in improving metabolic stability and pharmacokinetic profiles.[1][6]

Q4: Are there any other approaches besides modifying the glycosidic linkage?

Yes, other strategies include:

  • Prodrugs: Attaching a promoiety to the O-mannoside can protect the glycosidic bond from degradation and improve absorption.[1]

  • Formulation Strategies: Encapsulating the O-mannoside in protective delivery systems, such as liposomes or nanoparticles, can shield it from the harsh environment of the GI tract.[7][8]

  • Structural Modifications of the Aglycone: Modifying the non-sugar portion (aglycone) of the molecule can sometimes sterically hinder the approach of enzymes to the glycosidic bond.[9]

Troubleshooting Guides

This section provides solutions to specific experimental challenges you may encounter.

Guide 1: Poor Compound Exposure After Oral Dosing in Animal Models

Problem: You have administered your O-mannoside lead compound orally to mice, but pharmacokinetic (PK) analysis reveals very low plasma concentrations.

Potential Cause: This is a classic sign of poor metabolic stability of the O-glycosidic bond.[1][6] The compound is likely being degraded in the gastrointestinal tract and/or during first-pass metabolism in the liver.

Troubleshooting Steps:

  • In Vitro Stability Assessment:

    • Rationale: Before proceeding with further in vivo studies, it is crucial to quantify the stability of your compound in a controlled environment that mimics physiological conditions.

    • Action: Conduct in vitro stability assays using simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and liver microsomes (or S9 fraction). This will help you pinpoint where the degradation is occurring.

  • Synthesis of a C-Glycoside Analog:

    • Rationale: Replacing the oxygen of the glycosidic bond with a carbon atom creates a C-glycoside, which is resistant to enzymatic cleavage by glycosidases.[1][6]

    • Action: Synthesize the corresponding C-mannoside analog of your lead compound. This is a well-established strategy to improve metabolic stability.[1]

  • Re-evaluation of In Vivo Pharmacokinetics:

    • Rationale: Comparing the PK profiles of the O-mannoside and the C-mannoside will directly demonstrate the impact of the glycosidic linkage on in vivo stability.

    • Action: Perform a comparative PK study in mice with both the original O-mannoside and the newly synthesized C-mannoside. You should observe significantly higher plasma exposure with the C-mannoside.[1][6]

Workflow for Addressing Poor Oral Exposure

G A Poor Oral Exposure of O-Mannoside B In Vitro Stability Assays (SGF, SIF, Microsomes) A->B Diagnose C Synthesize C-Glycoside Analog B->C Strategize D Comparative In Vivo PK Study (O- vs. C-Mannoside) C->D Validate E Improved Exposure with C-Mannoside D->E Confirm

Caption: Troubleshooting workflow for poor oral exposure of O-mannosides.

Guide 2: Inconsistent Results in In Vitro Bioassays

Problem: You are observing high variability in your in vitro bioassay results (e.g., target binding, cell-based assays) with your O-mannoside compound.

Potential Cause: The compound may be degrading in the assay medium over the course of the experiment, leading to a decrease in the effective concentration.

Troubleshooting Steps:

  • Compound Stability in Assay Buffer:

    • Rationale: It is essential to confirm that your compound is stable under the specific conditions of your bioassay.

    • Action: Incubate your O-mannoside in the assay buffer for the duration of the experiment. At various time points, take aliquots and analyze them by HPLC or LC-MS to quantify the amount of intact compound remaining.

  • Inclusion of a Stabilized Analog as a Control:

    • Rationale: Using a known stable analog, such as a C-glycoside, as a positive control can help differentiate between compound instability and other sources of assay variability.

    • Action: If available, include a C-glycoside analog in your bioassay. If the C-glycoside gives consistent results while the O-mannoside does not, this strongly suggests that instability is the root cause.

  • Optimization of Assay Conditions:

    • Rationale: If minor degradation is observed, it may be possible to minimize it by adjusting the assay conditions.

    • Action: Consider reducing the incubation time, adjusting the pH of the buffer (if compatible with the assay), or performing the assay at a lower temperature.

Logical Flow for Ensuring Bioassay Consistency

G A Inconsistent Bioassay Results B Assess Compound Stability in Assay Buffer A->B C Degradation Observed? B->C D Optimize Assay Conditions (Time, pH, Temp) C->D Yes E Use Stable Analog (e.g., C-Glycoside) as Control C->E Yes F Consistent Results Achieved C->F No D->B E->F

Caption: Decision tree for troubleshooting inconsistent bioassay results.

Experimental Protocols

This section provides step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation Study of an O-Mannoside

Objective: To identify the degradation pathways of an O-mannoside under stress conditions and to develop a stability-indicating analytical method.[10]

Materials:

  • O-mannoside compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV or PDA detector[11]

  • Suitable HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the O-mannoside in a suitable solvent (e.g., methanol or water).[10]

  • Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[10] b. Incubate the solution at 60°C. c. At 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.[10] d. Analyze by HPLC. e. If no significant degradation is observed, repeat the experiment with 1 M HCl.[10]

  • Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[10] b. Incubate at 60°C for 8 hours.[10] c. At 1, 2, 4, and 8 hours, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to 100 µg/mL.[10] d. Analyze by HPLC. e. If no significant degradation is observed, repeat with 1 M NaOH.[10]

  • Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[10] b. Store at room temperature, protected from light, for 12 hours.[10] c. At appropriate time points, withdraw an aliquot, dilute to 100 µg/mL, and analyze by HPLC.[10]

  • Data Analysis: a. For each condition, compare the chromatogram of the stressed sample to that of an unstressed control. b. Calculate the percentage of degradation of the parent compound. c. Identify and quantify the major degradation products.

Data Presentation: Summary of Forced Degradation Results

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C2415.22
0.1 M NaOH, 60°C845.83
3% H₂O₂, RT125.11
Protocol 2: Synthesis of a Biphenyl C-Mannoside Analog

Objective: To synthesize a metabolically stable C-mannoside analog using a convergent Suzuki coupling strategy.[9]

Rationale: This protocol outlines a general, convergent synthetic route that has been successfully employed to create C-mannoside analogs with improved pharmacokinetic properties.[9] The key step is the Suzuki coupling, which forms the biaryl core often found in potent FimH antagonists.[9]

Synthetic Scheme

G A Protected Mannose B Lewis Acid Glycosylation A->B C Protected Aryl Bromide Intermediate B->C D Suzuki Coupling (Pd Catalyst, Base) C->D F Protected Biphenyl C-Mannoside D->F E Aryl Boronic Acid E->D G Deprotection F->G H Final Biphenyl C-Mannoside G->H

Caption: General synthetic route for a biphenyl C-mannoside.

Procedure (General Steps):

  • Preparation of the Glycosyl Donor: Start with a suitably protected mannose derivative (e.g., per-O-acetylated mannose).

  • Formation of the C-Glycosidic Bond: Employ a Lewis acid-mediated reaction to couple the protected mannose with an appropriate nucleophile to form a protected aryl bromide intermediate.[9]

  • Suzuki Coupling: React the aryl bromide intermediate with a desired aryl boronic acid or ester under standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄, Cs₂CO₃) to form the protected biphenyl C-mannoside.[9]

  • Deprotection: Remove the protecting groups (e.g., acyl groups) to yield the final biphenyl C-mannoside.[9]

References

  • Malgas, S., van Dyk, J. S., & Pletschke, B. I. (2023). Towards an understanding of the enzymatic degradation of complex plant mannan structures. Applied Microbiology and Biotechnology, 107(18), 5645–5661.
  • Cusumano, Z. T., & Janetka, J. W. (2016). Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. Journal of Medicinal Chemistry, 59(20), 9363–9379. [Link]

  • Gomathinayagam, S., & Hamilton, S. R. (2014). In vitro enzymatic treatment to remove O-linked mannose from intact glycoproteins. Glycobiology, 24(3), 253–263. [Link]

  • Gomathinayagam, S., & Hamilton, S. R. (2014). In vitro enzymatic treatment to remove O-linked mannose from intact glycoproteins. PubMed. [Link]

  • Ladevèze, S., Laville, E., Despres, J., Mosoni, P., & Potocki-Véronèse, G. (2017). Mannoside recognition and degradation by bacteria. Biological Reviews, 92(4), 1969–1990. [Link]

  • Mousavifar, L., & Roy, R. (2021). Mannose Derivatives as Anti-Infective Agents. Molecules, 26(21), 6401. [Link]

  • Mydock-McGrane, L. K., Cusumano, Z. T., & Janetka, J. W. (2010). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry, 53(12), 4779–4792. [Link]

  • van der Es, D., van der Marel, G. A., Codée, J. D. C., & van den Elst, H. (2020). Multivalent, Stabilized Mannose‐6‐Phosphates for the Targeted Delivery of Toll‐Like Receptor Ligands and Peptide Antigens. Chemistry – A European Journal, 26(60), 13619–13627. [Link]

  • Wells, L., & Hart, G. W. (2014). Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates. Biochemistry, 53(17), 2780–2790. [Link]

  • Cusumano, Z. T., & Janetka, J. W. (2016). Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. PubMed. [Link]

  • Ladevèze, S., Laville, E., Despres, J., Mosoni, P., & Potocki-Véronèse, G. (2017). Mannoside recognition and degradation by bacteria. PubMed. [Link]

  • Obkircher, M., Nikles, S., Eris, D., Schelcher, C., & Mayer, T. U. (2023). Enzymatic β-elimination in natural product O- and C-glycoside deglycosylation. Nature Communications, 14(1), 7058. [Link]

  • Wells, L., & Hart, G. W. (2014). Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates. ACS Publications. [Link]

  • Freeze, H. H., & Sharma, V. (2010). MANNOSE METABOLISM: MORE THAN MEETS THE EYE. Journal of Biological Chemistry, 285(14), 10303–10307. [Link]

  • Kabir, M. H., et al. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Molecules, 28(21), 7380. [Link]

  • Wu, Z., & Kong, F. (2003). Synthesis of mannose-containing analogues of (1-->6)-branched (1-->3)-glucohexaose (I). Carbohydrate Research, 338(17), 1727–1735. [Link]

  • Mosapour Kotena, H., et al. (2014). AIM and NBO analyses on hydrogen bonds formation in sugar-based surfactants (α/β-d-mannose and n-octyl-α/β-d-mannopyranoside): a density functional theory study. ResearchGate. [Link]

  • Downey, A. M., et al. (2019). Direct synthesis of furanosyl nucleosides from 5-O-monoprotected ribose in a one-pot glycosylation-deprotection strategy. ResearchGate. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Del L, V., et al. (2022). Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications. Molecules, 27(21), 7329. [Link]

  • Mousavifar, L., & Roy, R. (2021). Mannose Derivatives as Anti-Infective Agents. MDPI. [Link]

  • NIOSH. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Centers for Disease Control and Prevention. [Link]

  • Gonzalez, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Mydock-McGrane, L. K., et al. (2021). D-Mannoside FimH Inhibitors as Non-Antibiotic Alternatives for Uropathogenic Escherichia coli. MDPI. [Link]

  • Van Damme, E. J. M., & Peumans, W. J. (2021). Overview of the Structure–Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi. International Journal of Molecular Sciences, 22(17), 9394. [Link]

  • Zhang, D., et al. (2021). Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation. Frontiers in Immunology, 12, 749233. [Link]

  • Wells, L., & Hart, G. W. (2014). Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates. ACS Publications. [Link]

  • Kjellberg, A., et al. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Physical Chemistry Chemical Physics, 25(1), 384–400. [Link]

  • Wikipedia. (n.d.). Mannose. Wikipedia. [Link]

  • Akash, M. S. H., & Rehman, K. (2020). Analytical Techniques for the Assessment of Drug Stability. In Essentials of Pharmaceutical Analysis (pp. 231-244). Springer, Singapore. [Link]

  • Khan Academy. (n.d.). Glycosidic bond. Khan Academy. [Link]

Sources

Technical Support Center: Scalable Synthesis of D-Mannose Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Process Optimization & Troubleshooting for Mannosylation Scale-Up

Executive Summary & Core Philosophy

This guide addresses the specific bottlenecks in scaling D-mannose derivatives, particularly for FimH antagonist development and glycopolymer synthesis. Unlike glucose, mannose presents unique stereochemical challenges due to the axial C-2 hydroxyl group.

The Scalability Triad (Our Operating Logic):

  • Stereocontrol is Thermodynamic: At scale, kinetic separation of anomers (

    
    ) via chromatography is economically unviable. The reaction must yield >10:1 selectivity in situ.
    
  • Crystallinity is King: Oily intermediates are the enemy of scale. We prioritize protecting group strategies (e.g., peracetylation, benzoylation) that yield crystalline solids.

  • Safety by Design: Avoid highly explosive donors (e.g., glycosyl azides) or stoichiometric heavy metals in late-stage GMP routes where possible.

Module A: Stereoselective Glycosylation (The Anomeric Challenge)

Context: The biological potency of FimH antagonists relies on the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-D-mannoside configuration. Scale-up failures often stem from "anomeric erosion" or orthoester formation.
Troubleshooting Guide: -Selectivity

User Question: “I am scaling up a glycosylation using a peracetylated mannose donor, but I’m getting a mixture of


 anomers and a significant orthoester byproduct. How do I fix this?”

Diagnosis: This is a classic "Neighboring Group Participation" (NGP) conflict. The C-2 acetate participates to form an acyloxonium ion. While this blocks the


-face, it can lead to stable orthoesters if the acceptor is hindered or the Lewis Acid is too weak.

Corrective Protocol (The Self-Validating System):

  • Switch Solvent System: Do not use Acetonitrile (MeCN) for

    
    -mannosylation. MeCN participates to form 
    
    
    
    -acetonitrilium intermediates.
    • Action: Switch to Toluene or Dichloromethane (DCM). Toluene enhances

      
      -selectivity via temperature control.
      
  • Lewis Acid Tuning:

    • Standard:

      
       (Boron trifluoride diethyl etherate).
      
    • Scale-Up Optimization: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) in catalytic amounts (0.1 eq). It is cleaner and drives the rearrangement of orthoesters into the thermodynamic glycoside.

  • Temperature Ramp:

    • Start at -20°C. If orthoester persists (check TLC: spot usually runs higher than product), warm to 0°C or RT to force rearrangement.

Visualization: Anomeric Decision Tree

MannoseSelectivity Start Target: D-Mannose Glycosylation Selectivity Desired Anomer? Start->Selectivity Alpha Alpha (α) - FimH Active Selectivity->Alpha Beta Beta (β) - Rare/Difficult Selectivity->Beta ProtectingGroup C-2 Protecting Group? Alpha->ProtectingGroup BetaStrategy Strategy: Intramolecular Delivery or S_N2 Inversion Beta->BetaStrategy Participating Participating (Ac, Bz) ProtectingGroup->Participating Preferred for Scale NonParticipating Non-Participating (Bn, Allyl) ProtectingGroup->NonParticipating Research Scale Orthoester Risk: Orthoester Formation Participating->Orthoester AlphaSolvent Solvent: Toluene/DCM Orthoester->AlphaSolvent Cure: TMSOTf + Heat

Caption: Decision logic for selecting conditions based on target anomer. Note the critical role of C-2 protecting groups.

Module B: C-Mannosides (Metabolic Stability)

Context: O-mannosides are rapidly hydrolyzed in the gut. For oral FimH antagonists, C-mannosides (carbon-carbon bond at the anomeric center) are the industry standard for stability.

Technical Deep Dive: The Nickel-Catalyzed Reductive Coupling

Traditional methods (e.g., allylation followed by ozonolysis) are hazardous at >100g scale. The modern scalable route utilizes Ni-catalyzed reductive cross-coupling .

Protocol: Reductive Cross-Coupling (Validated for Scale)

  • Reagents: Mannosyl bromide (peracetylated), Aryl iodide,

    
     (10 mol%), Pyridine-oxazoline ligand.
    
  • Mechanism: Radical pathway.[1] The Ni catalyst generates a glycosyl radical which couples with the aryl iodide.

  • Key Advantage: Avoids moisture-sensitive organometallics (Grignards/Lithio species).

Data Table: Comparison of C-Mannosylation Routes

FeatureAllylation/OzonolysisHeck CouplingNi-Reductive Coupling
Step Count High (4-5 steps)Medium (2-3 steps)Low (1 step)
Safety Profile Poor (Ozone explosive)GoodExcellent
Anomeric Selectivity VariableHigh (

)
High (

)
Reagent Cost LowMedium (Pd catalysts)Low (Ni catalysts)
Scalability <10g100g+1kg+

Troubleshooting Q&A:

Q: The Ni-coupling reaction stalled at 60% conversion.

  • A: Oxygen poisoning. This cycle is radical-based and highly sensitive to

    
    .
    
    • Fix: Sparge solvents with Argon for at least 30 minutes (not just balloon purge). Ensure the Zn reductant is activated (wash with dilute HCl, then water/ether/dry).

Q: I cannot remove the Nickel residues from the final product.

  • A: Nickel sticks to amines/pyridines.

    • Fix: Use an EDTA wash or a scavenger resin (e.g., QuadraPure™ TU) during workup. Do not rely on silica chromatography alone to remove paramagnetic Ni species.

Module C: Purification & Downstream Processing

Context: "The Column is the Bottleneck." In 1kg batches, you cannot run flash chromatography.

The "Crystallization First" Protocol
  • Peracetylation: Even if your final product is deprotected, perform purification at the peracetylated stage.

    • Why? Peracetylated sugars are highly crystalline.

    • Solvent: Recrystallize from Ethanol/Hexane or Isopropyl Alcohol (IPA).

  • Zemplén Deprotection (The Finish):

    • Perform the final deprotection (NaOMe/MeOH) only on pure crystalline material.

    • Product isolation: The final free sugar is often water-soluble. Precipitate it by adding the aqueous solution into a large excess of Acetone or Ethanol.

Visualization: Scalable Workflow

ScaleUpWorkflow Raw D-Mannose (Cheap Starting Material) Activation Activation (Ac2O/Pyridine -> Bromide) Raw->Activation Coupling C-C Coupling (Ni-Catalysis) Activation->Coupling Workup Scavenger Resin (Ni Removal) Coupling->Workup Cryst Crystallization (Avoid Column) Workup->Cryst Critical Purification Step Deprotect Global Deprotection (NaOMe/MeOH) Cryst->Deprotect Final API Grade FimH Antagonist Deprotect->Final

Caption: Optimized workflow prioritizing crystallization over chromatography for kilogram-scale synthesis.

References & Authority

  • Hevey, R. et al. (2012). FimH Antagonists for the Oral Treatment of Urinary Tract Infections: From Design and Synthesis to in Vitro and in Vivo Evaluation. Journal of Medicinal Chemistry. Link

  • Gong, H. & Gagné, M. R. (2008).[2] Diastereoselective Ni-Catalyzed Negishi Cross-Coupling Approach to Saturated, Fully Oxygenated C-Alkyl and C-Aryl Glycosides. Journal of the American Chemical Society. Link

  • Han, Z. et al. (2024). Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Sardari, S. et al. (2021). Scale-up of high mannose glycan synthesis. Biotechnology Progress. Link

Disclaimer: This guide is for research and development purposes. All GMP scale-up activities must undergo rigorous safety assessments, particularly regarding the handling of glycosyl halides and transition metal catalysts.

Sources

Validation & Comparative

Comparative analysis of O-glycosides versus C-glycosides of mannose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of O-Glycosides versus C-Glycosides of Mannose Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of FimH antagonists and metabolic probes, the choice between O-glycosides and C-glycosides represents a critical decision matrix between conformational fidelity and metabolic stability .

While O-mannosides offer synthetic ease and native-like binding thermodynamics (leveraging the exo-anomeric effect), they suffer from rapid hydrolysis by glycosidases (


h in plasma). C-mannosides, characterized by a C-C anomeric bond, are effectively inert to enzymatic hydrolysis. Historically, C-glycosides were considered poor binders due to conformational flexibility; however, recent data (e.g., biphenyl derivatives) demonstrates that C-mannosides can be engineered to surpass their O-linked counterparts in affinity (

~11 nM) by optimizing aglycone interactions within the FimH tyrosine gate.
Structural & Chemical Fundamentals

The fundamental difference lies in the anomeric bond. This is not merely an atomic substitution; it alters the electronic and steric landscape of the molecule.

FeatureO-Mannoside (Acetal) C-Mannoside (Ether/Ketone mimic)
Bond Length (

)
~1.40 Å (Shorter)~1.53 Å (Longer)
Bond Angle (

)
~113°~112° (Similar, but flexible)
Exo-Anomeric Effect Present. Stabilizes specific rotamers (

angle), rigidifying the presentation.
Absent. Greater rotational freedom around the pseudo-glycosidic bond.
Hydrolytic Stability Labile (Acid/Enzyme sensitive).Robust (Stable to acid/base/enzymes).
Electronic Nature

is electrophilic (potential oxocarbenium ion).

is not electrophilic.
The Conformational Penalty

In O-mannosides, lone pair interactions between the ring oxygen and the exocyclic oxygen (exo-anomeric effect) lock the aglycone in a specific orientation preferred by lectins like ConA or FimH. C-mannosides lack this electronic lock. Consequently, C-mannosides pay a higher entropic penalty upon binding, as the protein must freeze a more flexible molecule into a single conformation.

Synthetic Accessibility & Protocols

O-Glycosylation is a mature field with established donors (Schmidt, thioglycosides). C-Glycosylation requires carbon-carbon bond formation, often demanding organometallic chemistry or radical pathways.

Comparative Workflow

Synthesis_Comparison Start Mannose Precursor Act_O Activation (Trichloroacetimidate) Start->Act_O Path A Act_C Allylation/Propargylation (C-Allyl Mannoside) Start->Act_C Path B Coup_O Coupling (Lewis Acid + ROH) Act_O->Coup_O Prod_O O-Mannoside (High Yield, Stereocontrolled) Coup_O->Prod_O Coup_C Heck Cross-Coupling (Pd Cat + Aryl Iodide) Act_C->Coup_C Prod_C C-Mannoside (Requires Optimization) Coup_C->Prod_C

Figure 1: Synthetic divergence. Path A (O-linked) relies on oxocarbenium intermediates. Path B (C-linked) often utilizes palladium-catalyzed cross-coupling to install complex aglycones.

Protocol: Stereoselective Synthesis of Aryl C-Mannosides (Heck Coupling)

Rationale: Direct C-arylation is difficult. The most robust modern approach involves synthesizing


-C-allyl mannose followed by a Heck reaction to attach the pharmacophore.

Reagents:

  • 
    -C-allyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside (Precursor)
    
  • Aryl Iodide (Pharmacophore)

  • 
     (Catalyst)
    
  • 
     (Base/Promoter)
    
  • Acetonitrile (Solvent)

Step-by-Step:

  • Setup: In a pressure vial, dissolve

    
    -C-allyl mannoside (1.0 equiv) and Aryl Iodide (1.5 equiv) in anhydrous MeCN (0.1 M).
    
  • Catalyst Addition: Add

    
     (5-10 mol%) and 
    
    
    
    (2.0 equiv). Note: Silver carbonate is crucial to suppress alkene isomerization.
  • Reaction: Seal and heat to 80°C for 12–24 hours. Monitor by TLC (the product usually runs lower than the starting material).

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    
    -NMR must show the disappearance of terminal alkene protons and the appearance of styryl protons. Key Check: Ensure the 
    
    
    
    -configuration is retained (
    
    
    coupling constants).
Stability Profiling

This is the decisive factor for drug candidates. O-mannosides are rapidly degraded by


-mannosidases in the lysosome and gut.
Stability Logic

Stability_Mechanism cluster_0 O-Mannoside (Labile) cluster_1 C-Mannoside (Stable) O_Man O-Mannoside Enz alpha-Mannosidase (Glu/Asp Catalytic Dyad) O_Man->Enz Binding TS Oxocarbenium Transition State Enz->TS Protonation of Exocyclic O Cleave Hydrolysis (Inactive Aglycone) TS->Cleave Bond Break C_Man C-Mannoside Enz_C alpha-Mannosidase C_Man->Enz_C Binding No_React NO REACTION (Lack of Protonatable O) Enz_C->No_React Catalytic Failure

Figure 2: Mechanistic basis of stability. The enzyme requires an exocyclic oxygen to protonate and cleave the bond. C-mannosides lack this moiety.

Protocol: Comparative Enzymatic Stability Assay

Rationale: To quantify the half-life (


) of the glycoside in the presence of Jack Bean 

-mannosidase (a standard surrogate for human lysosomal mannosidase).
  • Preparation: Prepare a 10 mM stock of the O-mannoside and C-mannoside in DMSO.

  • Buffer: Citrate-phosphate buffer (pH 4.5, optimal for glycosidase activity).

  • Enzyme Mix: Dissolve Jack Bean

    
    -mannosidase (Sigma) to 1.0 Units/mL in buffer.
    
  • Incubation: Mix 10

    
    L substrate + 190 
    
    
    
    L enzyme solution. Incubate at 37°C.
  • Sampling: At

    
     min, remove 20 
    
    
    
    L aliquots.
  • Quenching: Immediately add 80

    
    L cold Methanol (precipitates enzyme). Centrifuge at 10,000g for 5 min.
    
  • Analysis: Inject supernatant into HPLC-MS.

  • Calculation: Plot

    
     vs time. Slope = 
    
    
    
    .
    
    
    .
    • Expected Result: O-Man

      
       min. C-Man 
      
      
      
      hours (no degradation).
Biological Performance: FimH Binding Data

Contrary to early assumptions, C-mannosides are not inherently "dead" binders. While simple alkyl C-mannosides show reduced affinity, aryl C-mannosides can outperform O-analogs by positioning the aromatic ring to stack with the Tyrosine Gate (Tyr48/Tyr137) of FimH.

Comparative Data (FimH Antagonists):

Compound ClassAglycone StructureLinkage

/

(nM)
Notes
Simple Alkyl HeptylO-Link~160 nMStandard reference.[1]
Simple Alkyl HeptylC-Link~424 nM2.5x loss in affinity (entropic penalty).
Bi-aryl BiphenylO-Link19.90 nMExcellent binder.
Bi-aryl BiphenylC-Link 11.45 nM Superior binder. Optimized

stacking overrides entropic penalty.

Data Source: Bioorganic & Medicinal Chemistry (See Ref 1, 2).

Interpretation: For simple chains, the O-linkage is superior because the exo-anomeric effect pre-organizes the ligand. However, for bulky aromatic aglycones, the C-linkage (being slightly longer) may allow the biphenyl group to sit deeper in the hydrophobic pocket, creating a "Goldilocks" fit that compensates for the lack of electronic pre-organization.

Pharmacokinetics (PK) Implications
  • Oral Bioavailability: O-mannosides generally have poor oral bioavailability (<5%) due to hydrolysis in the stomach (acid) and intestine (glycosidases). C-mannosides survive the GI tract intact.

  • Renal Clearance: Both are cleared renally, but C-mannosides circulate longer, allowing for lower dosing frequencies.

  • Toxicity: C-mannosides are non-hydrolyzable, meaning they do not release the aglycone. If the aglycone is toxic, C-glycosylation reduces safety risks.

References
  • Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. Source: Molecules (MDPI) [Link]

  • Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. Source: Journal of Medicinal Chemistry [Link][2]

  • Conformational differences between O- and C-glycosides: the alpha-O-man-(1-->1)-beta-Gal case. Source: Chemistry - A European Journal [Link][3]

  • Synthesis of the C-glycoside of α-d-mannose-(1 → 6)-d-myo-inositol. Source: Organic & Biomolecular Chemistry [Link]

  • Efficient Copper‐Catalyzed Highly Stereoselective Synthesis of Unprotected C‐Acyl Manno‐, Rhamno‐ and Lyxopyranosides. Source: Chemistry – A European Journal [Link]

Sources

Technical Guide: Validation of D-Mannose Derivative Binding to FimH Adhesin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, data-driven framework for validating high-affinity D-mannose derivatives targeting the FimH adhesin of Uropathogenic Escherichia coli (UPEC).

Context: FimH is the tip adhesin of Type 1 fimbriae, essential for UPEC colonization of the bladder epithelium via binding to uroplakin Ia. While monomeric D-mannose is the natural ligand, its low affinity and rapid clearance render it ineffective as a therapeutic. Next-generation derivatives (e.g., heptyl-mannosides, biphenyl-mannosides) exploit the hydrophobic "Tyrosine Gate" of FimH to achieve nanomolar affinity. This guide outlines the biophysical and functional assays required to validate these compounds, distinguishing true antagonists from low-potency carbohydrate mimetics.

Mechanistic Grounding: The FimH Catch-Bond

To validate an inhibitor, one must understand the target's unique behavior. FimH functions via a catch-bond mechanism , where tensile force (shear stress from urine flow) strengthens the bond between the adhesin and the host receptor.[1][2][3][4]

  • Low Shear (Slip State): The FimH pilin domain (PD) interacts with the lectin domain (LD), twisting the mannose-binding pocket into a loose, low-affinity conformation.

  • High Shear (Catch State): Drag force separates the PD from the LD. The LD untwists, clamping down on the mannose ligand with high affinity.

Implication for Validation: Static assays (like standard ELISA) may underestimate inhibitor potency compared to assays mimicking fluid shear (like SPR or flow-based adhesion).

FimH_CatchBond Figure 1: FimH Allosteric Catch-Bond Mechanism. Shear stress induces a conformational switch to high affinity. State1 Low Shear (Slip State) State2 Shear Stress (Force Application) State1->State2 Urine Flow State3 High Shear (Catch State) State2->State3 Domain Separation Binding Ligand Binding (Tyrosine Gate) State3->Binding High Affinity Conformation Binding->State3 Stabilization

Comparative Analysis: Performance Benchmarks

The following table synthesizes performance metrics for standard reference compounds against high-performance derivatives. Use these values to benchmark your candidate molecules.

Table 1: Comparative Binding Metrics of FimH Antagonists

Compound ClassRepresentative MoleculeKd (SPR/ITC)*Relative Potency (HAI)Mechanism of Enhancement
Natural Ligand D-Mannose~2.3 µM - 200 µM1x (Baseline)N/A (Interacts only with polar pocket)
Synthetic Standard Methyl-α-D-mannopyranoside (MeMan)~2 µM~2-5xAnomeric stabilization
Alkyl Derivative Heptyl-α-D-mannopyranoside (HM)5 - 20 nM~500xHydrophobic interaction with Tyr48/Tyr137
Aryl Derivative Biphenyl-mannosides< 1 nM>1000x

stacking within the Tyrosine Gate

*Note: Kd values vary by strain (e.g., UTI89 vs. J96) and assay conditions. The values above represent the consensus for the FimH Lectin Domain (LD).

Validation Workflow & Protocols

Phase 1: Biophysical Validation (Thermodynamics)

Method: Surface Plasmon Resonance (SPR) Purpose: To determine the equilibrium dissociation constant (


) and kinetic rates (

).

Protocol:

  • Ligand Immobilization: Do not immobilize the small molecule inhibitor directly, as this masks the binding epitope. Instead, immobilize recombinant FimH-LD (Lectin Domain) onto a CM5 sensor chip via amine coupling.

    • Target RU: Low density (~500 RU) to prevent mass transport limitations.

  • Analyte Preparation: Prepare serial dilutions of the D-mannose derivative in running buffer (HBS-EP+). Range: 0.1x to 10x the expected

    
    .
    
  • Injection: Inject analyte for 120s (association) followed by 300s dissociation.

  • Regeneration: Brief pulse of 10 mM Glycine-HCl (pH 2.0) or 50 mM NaOH.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

Critical Insight: Biphenyl derivatives often show very slow dissociation rates (


). Ensure the dissociation phase is long enough (600s+) to accurately calculate residence time.
Phase 2: Functional Validation (Biological Activity)

Method: Hemagglutination Inhibition (HAI) Assay Purpose: To measure the ability of the derivative to block live bacterial adhesion to mammalian cells. Standard: Guinea Pig Red Blood Cells (gpRBCs) are required. Human or sheep RBCs are less sensitive to FimH-mediated agglutination.

Step-by-Step Protocol:

  • Bacterial Culture: Grow UPEC strain (e.g., UTI89) statically in LB broth at 37°C for 48 hours to induce maximum Type 1 fimbriae expression.

  • RBC Preparation: Wash gpRBCs 3x in PBS. Resuspend to a final concentration of 1% (v/v).

  • Inhibitor Dilution: In a V-bottom 96-well plate, perform 2-fold serial dilutions of the D-mannose derivative (25 µL/well).

  • Bacterial Addition: Add 25 µL of bacterial suspension (adjusted to ~4 HA units, determined by prior titration) to the inhibitor wells.

    • Crucial Step: Incubate Bacteria + Inhibitor for 30 mins at room temp before adding blood. This allows the inhibitor to saturate FimH tips.

  • RBC Addition: Add 50 µL of 1% gpRBCs to all wells.

  • Incubation: Incubate for 1 hour at 4°C (to prevent metabolic internalization).

  • Readout:

    • Positive Inhibition (Button): RBCs settle into a tight button (Inhibitor prevented adhesion).

    • Negative Inhibition (Lattice): RBCs form a diffuse mat (Bacteria cross-linked RBCs).

  • Metric: The Minimal Inhibitory Concentration (MIC) is the lowest concentration showing a distinct button.

Validation_Workflow Figure 2: Integrated Validation Pipeline for FimH Antagonists. Synthesis 1. Chemical Synthesis (Mannose Derivative) Biophysical 2. Biophysical (SPR/ITC) Output: Kd, Enthalpy Synthesis->Biophysical Screen Affinity Functional 3. Functional (HAI) Output: MIC / IC50 Biophysical->Functional If Kd < 100 nM Structural 4. Structural (X-Ray/Docking) Output: Tyrosine Gate Interaction Functional->Structural Confirm Mechanism Decision Candidate Selection Structural->Decision

Expert Commentary: Common Pitfalls

  • Solubility vs. Affinity: Highly hydrophobic biphenyl tails increase affinity but drastically reduce water solubility. Always verify the actual concentration in solution using NMR or HPLC before running SPR to avoid false Kd calculations due to precipitation.

  • Lectin Domain vs. Full Length: Using full-length FimH (linked to FimC chaperone) is preferred over the isolated Lectin Domain for structural stability, but the Lectin Domain alone is sufficient for binding comparisons if properly folded.

  • Agglutination Artifacts: At very high concentrations, some multivalent mannoside scaffolds can cause agglutination rather than inhibit it by cross-linking FimH on different bacteria. Always include a "compound only" control with RBCs.

References

  • Sauer, M. M., et al. (2016). "Catch-bond mechanism of the bacterial adhesin FimH."[1][3][4] Nature Communications. [Link]

  • Han, Z., et al. (2010).[5] "Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists." Journal of Medicinal Chemistry. [Link]

  • Bouckaert, J., et al. (2005). "Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin." Molecular Microbiology. [Link][5]

  • Wellens, A., et al. (2008). "Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannose-3 Complex." PLoS ONE. [Link]

  • Klein, T., et al. (2010). "FimH antagonists for the oral treatment of urinary tract infections: from design and synthesis to in vitro and in vivo evaluation." Journal of Medicinal Chemistry. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.